Product packaging for Beraprost(Cat. No.:CAS No. 88430-50-6)

Beraprost

Cat. No.: B1666799
CAS No.: 88430-50-6
M. Wt: 398.5 g/mol
InChI Key: CTPOHARTNNSRSR-APJZLKAGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Classification within Eicosanoid Analogs

Beraprost belongs to the class of eicosanoid analogs, specifically as a synthetic prostacyclin (PGI2) analog nih.govuni.lumims.comlipidmaps.orgwikipedia.orgnih.gov. Eicosanoids are signaling molecules derived from arachidonic acid and play crucial roles in various bodily functions, including inflammation, blood pressure regulation, and platelet aggregation mims.comlipidmaps.org. Within this family, prostacyclin is known for its potent vasodilatory and antiplatelet properties mims.comlipidmaps.org. This compound's classification highlights its design to replicate these beneficial effects.

Historical Context of its Chemical Development and Research Trajectory

The chemical development of this compound was driven by the inherent instability and short half-life of natural prostacyclin, which limited its therapeutic utility mims.comwikidoc.org. This compound sodium was discovered and developed by Toray Industries, Inc. in Japan mims.comlipidmaps.org. It was first launched in Japan in 1992 for the oral treatment of peripheral vascular disease. Subsequently, its utility was expanded, and it received approval for the treatment of primary pulmonary hypertension in 1999 mims.com. This compound holds the distinction of being the first orally active prostacyclin analog, a significant milestone in the development of prostanoid therapies mims.com. Early research focused on its ability to overcome the limitations of intravenous prostacyclin therapies, such as epoprostenol (B1671539), which require continuous infusion due to their rapid degradation.

Fundamental Role as a Stable Prostacyclin (PGI2) Mimetic in Scientific Research

This compound serves as a crucial stable mimetic of prostacyclin (PGI2) in scientific research due to its chemical modifications that enhance stability mims.comwikidoc.org. Unlike natural PGI2, which has an extremely short half-life of approximately 42 seconds, this compound possesses a phenol (B47542) moiety instead of the exo-enol ether moiety, which is responsible for the instability of prostacyclin mims.com. This structural alteration allows this compound to maintain its pharmacological activity for a longer duration, making it suitable for both in vitro and in vivo studies where sustained prostacyclin-like effects are desired mims.comwikidoc.org.

This compound exerts its effects primarily by binding to and activating prostacyclin (IP) receptors, which are G-protein-coupled receptors found on the surface of vascular endothelial cells and platelets wikidoc.orglipidmaps.orgwikipedia.org. Upon binding, this compound activates adenylate cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels lipidmaps.orgwikipedia.org. Elevated cAMP levels trigger a cascade of intracellular events that result in the relaxation of vascular smooth muscle cells and inhibition of platelet aggregation lipidmaps.orgwikipedia.org.

Research findings highlight this compound's multifaceted biological activities beyond its vasodilatory and antiplatelet effects. It has demonstrated antiproliferative effects on vascular smooth muscle cells mims.comlipidmaps.org and cytoprotective effects on endothelial cells mims.com. Studies have shown that this compound can inhibit cardiac fibroblast proliferation in a concentration-dependent and time-dependent manner, a process mediated through the activation of the IP receptor and potentially related to a suppressive TGF-β-Smad pathway. Furthermore, research into its mechanisms of action in specific microcirculations, such as retinal arterioles, revealed that this compound elicits dose-dependent vasodilation mediated via the IP receptor, involving both endothelium-dependent (via the PKA/eNOS/NO pathway) and endothelium-independent (via KATP channel activation in vascular smooth muscle) pathways wikidoc.org.

The stability and oral activity of this compound have made it an invaluable tool for investigating the physiological roles of prostacyclin and for exploring potential therapeutic interventions in various vascular disorders wikidoc.org.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H30O5 B1666799 Beraprost CAS No. 88430-50-6

3D Structure

Interactive Chemical Structure Model





Properties

Key on ui mechanism of action

Beraprost acts by binding to prostacyclin membrane receptors ultimately inhibiting the release of Ca2+ from intracellular storage sites. This reduction in the influx of Ca2+ has been postulated to cause relaxation of the smooth muscle cells and vasodilation.

CAS No.

88430-50-6

Molecular Formula

C24H30O5

Molecular Weight

398.5 g/mol

IUPAC Name

4-[(1R,2R,3aS,8bS)-2-hydroxy-1-[(E,3S)-3-hydroxy-4-methyloct-1-en-6-ynyl]-2,3,3a,8b-tetrahydro-1H-cyclopenta[b][1]benzofuran-5-yl]butanoic acid

InChI

InChI=1S/C24H30O5/c1-3-4-7-15(2)19(25)13-12-17-20(26)14-21-23(17)18-10-5-8-16(24(18)29-21)9-6-11-22(27)28/h5,8,10,12-13,15,17,19-21,23,25-26H,6-7,9,11,14H2,1-2H3,(H,27,28)/b13-12+/t15?,17-,19+,20+,21-,23-/m0/s1

InChI Key

CTPOHARTNNSRSR-APJZLKAGSA-N

SMILES

CC#CCC(C)C(C=CC1C(CC2C1C3=CC=CC(=C3O2)CCCC(=O)O)O)O

Isomeric SMILES

CC#CCC(C)[C@@H](/C=C/[C@H]1[C@@H](C[C@H]2[C@@H]1C3=CC=CC(=C3O2)CCCC(=O)O)O)O

Canonical SMILES

CC#CCC(C)C(C=CC1C(CC2C1C3=CC=CC(=C3O2)CCCC(=O)O)O)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

Related CAS

88475-69-8 (hydrochloride salt)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

4-(1,2,3a,8b-tetrahydro-2-hydroxy-1-(3-hydroxy-4-methyloct-6-yne-1-enyl)-5-cyclopenta(b)benzofuranyl)butyrate
beraprost
beraprost sodium
TRK 100
TRK-100

Origin of Product

United States

Synthetic Chemistry and Chemical Derivatization of Beraprost

Isomeric Composition and Individual Isomer Synthesis (e.g., Esuberaprost)

The precise control over the stereochemical configuration is paramount in the synthesis of prostacyclin analogs due to the varying biological activities of different isomers. Historically, methods for producing this compound often resulted in a mixture of these stereoisomers. However, advancements in synthetic chemistry have led to the development of stereoselective methods for producing individual isomers, particularly the pharmacologically active 314-d isomer (esuthis compound). justia.com These improved synthetic routes aim to achieve higher purity of the desired isomer, often requiring fewer steps compared to earlier methodologies. justia.com For instance, a patented process for preparing esuthis compound (B1248030) prodrugs involves reacting a specific compound (Formula IV) with 4-nitrophenyl chloroformate, followed by a desilylation step to yield the target compound (Formula VI). uspto.gov

Detailed research findings highlight the superior potency of esuthis compound compared to the racemic this compound mixture in various in vitro assays. Esuthis compound demonstrated a 5-fold greater potency in relaxing rat pulmonary arteries when compared to this compound. ucl.ac.uk Furthermore, in HEK-293 cells engineered to stably express the human IP receptor (HEK-293-IP), esuthis compound was found to be 26-fold more potent than this compound in stimulating cyclic AMP (cAMP) generation. ucl.ac.uk This increased potency is reflected in a lower half maximal effective concentration (EC50) for esuthis compound. ucl.ac.uk In studies involving human pulmonary arterial smooth muscle cells (PASMCs), esuthis compound exhibited a remarkable 40-fold greater potency than this compound in inhibiting cell proliferation. ucl.ac.uk The binding affinity of esuthis compound in platelets closely approximates that of prostacyclin itself. ucl.ac.uk

The comparative pharmacological data of esuthis compound versus racemic this compound are summarized in the table below:

Pharmacological ActivityThis compound (Racemic Mixture) EC50Esuthis compound (this compound-314d) EC50Potency Ratio (Esuthis compound vs. This compound)Reference
Relaxation of Rat Pulmonary Arteries--5-fold greater ucl.ac.uk
cAMP Generation in HEK-293-IP Cells-0.4 nM26-fold greater ucl.ac.uk
Inhibition of Human PASMC Proliferation120 nM3 nM40-fold greater ucl.ac.uk

Molecular and Cellular Mechanisms of Action of Beraprost

Overview of Primary Molecular Targets of Beraprost

This compound's primary mechanism of action involves binding to prostacyclin (PGI2) receptors, specifically the prostanoid IP receptor, which is a G-protein coupled receptor (GPCR). nih.govfrontiersin.orgncats.io This interaction initiates a signaling cascade that is central to its pharmacological effects.

Prostacyclin (IP) Receptor Activation: As a prostacyclin analogue, this compound's main biological target is the IP receptor. frontiersin.org Binding to this receptor activates the associated heterotrimeric G-protein, Gs. nih.gov

Adenylate Cyclase and cAMP Production: The activation of Gs leads to the stimulation of adenylate cyclase, an enzyme that catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP). nih.govoup.com This increase in intracellular cAMP levels is a crucial step in mediating many of this compound's downstream effects. nih.govnih.gov

Calcium Mobilization Inhibition: The signaling cascade ultimately leads to the inhibition of calcium ion (Ca2+) release from intracellular stores. nih.govnih.govncats.io The resulting reduction in intracellular Ca2+ concentration is a key factor in producing smooth muscle relaxation and vasodilation. nih.govnih.gov

Cross-reactivity with other Receptors: Research suggests that this compound may also exert effects through other receptors. Studies in pulmonary arteries from rats and humans with pulmonary hypertension have shown that this compound can cross-bind to the prostaglandin (B15479496) E2 (PGE2) receptor subtype 4 (EP4). frontiersin.org This interaction also contributes to its vasodilatory effects, partly by modulating oxygen-sensitive voltage-gated potassium (Kv) channels. frontiersin.org

Molecular TargetSignaling PathwayKey Downstream Effect
Prostacyclin (IP) ReceptorGs protein activation → Adenylate cyclase stimulation → Increased cAMPInhibition of intracellular Ca2+ release
Prostaglandin E4 (EP4) ReceptorGs protein activation → Increased cAMPModulation of O2 sensitive Kv channels
Peroxisome Proliferator-Activated Receptor-delta (PPARδ)Upregulation of iNOS expressionAnti-proliferation in vascular smooth muscle cells

Cellular Responses Elicited by this compound

The activation of molecular targets by this compound triggers a range of responses in various cell types, particularly those involved in the cardiovascular system.

This compound significantly influences the function of vascular smooth muscle cells (VSMCs), primarily causing relaxation and inhibiting migration. nih.govnih.gov The relaxation of these cells leads to vasodilation. nih.govnih.gov At therapeutically relevant concentrations (around 1 nmol/L), this compound has been shown to inhibit VSMC migration through a pathway dependent on the exchange protein directly activated by cAMP (Epac), rather than Protein Kinase A (PKA). nih.gov This Epac-mediated effect involves the activation of the small G-protein Rap1, which subsequently inhibits RhoA-induced cytoskeletal rearrangement necessary for cell migration. nih.govahajournals.org

This compound exerts several protective and regulatory effects on vascular endothelial cells. It has been shown to enhance the expression of thrombomodulin on the surface of human umbilical vein endothelial cells (HUVECs), an effect mediated by the sustained elevation of cAMP. nih.gov This action may contribute to reducing thrombotic events. nih.gov Furthermore, this compound can stimulate the production of nitric oxide (NO) by inducing the phosphorylation of endothelial nitric oxide synthase (eNOS). researchgate.netmdpi.com It also protects endothelial cells from damage caused by peroxides, inhibiting the decrease in cell viability and the increase in lipid peroxides. mdpi.comnih.gov This endothelial protection is considered a key part of its mechanism in improving conditions like chronic kidney disease in animal models. mdpi.com Studies in patients with coronary artery disease have shown that oral this compound treatment can improve endothelium-dependent vasodilation. nih.gov

A cornerstone of this compound's activity is its potent inhibition of platelet aggregation. nih.govnih.govcdnsciencepub.comspringer.com This effect is dependent on the activation of adenylate cyclase. nih.gov this compound is particularly effective at inhibiting platelet aggregation induced by thromboxane (B8750289) A2 or low concentrations of collagen. nih.gov Studies comparing different methods of aggregometry found that this compound potently inhibits the initial signal transduction pathway elicited by thromboxane A2, which is reflected in the formation of small platelet aggregates. nih.gov

AgonistIC50 of this compound (Light Scattering Method)
U46619 (Thromboxane A2 analogue)0.2-0.5 nM
Collagen (low concentrations)0.2-0.5 nM
ADP2-5 nM
Epinephrine2-5 nM

This compound demonstrates significant cytoprotective effects, particularly in the vascular endothelium. nih.govnih.govnih.gov In models using peroxide-injured endothelial cells, this compound was found to significantly inhibit the decrease in cell viability and the accumulation of lipid peroxides. nih.gov This suggests that this compound can protect cells from the damage associated with ischemic conditions. nih.gov The mechanism is linked to its ability to inhibit the influx of extracellular Ca2+ and modify inositol (B14025) phospholipid metabolism, which is related to the elevation of cAMP. bohrium.com

This compound exhibits anti-proliferative effects on key cell types involved in vascular and cardiac remodeling. nih.govtmu.edu.twplos.orgnih.gov

Vascular Smooth Muscle Cells (VSMCs): this compound has been shown to suppress the proliferation of VSMCs. nih.govtmu.edu.tw One identified mechanism involves the enhancement of peroxisome proliferator-activated receptor-delta (PPARδ) and inducible nitric oxide synthetase (iNOS) expression. nih.govtmu.edu.twresearchgate.net The induction of iNOS appears to be a downstream effect of PPARδ activation. nih.gov Another critical pathway involves the cell cycle. This compound prevents the downregulation of the cyclin-dependent kinase (cdk) inhibitor p27Kip1 in VSMCs following vascular injury, an effect mediated through cAMP signaling. oup.com By maintaining levels of p27Kip1, a key regulator of the cell cycle, this compound helps to arrest cell cycle progression and inhibit proliferation. oup.com

Cardiac Fibroblasts: In neonatal rat cardiac fibroblasts, this compound inhibits angiotensin II-induced proliferation and collagen synthesis in a dose- and time-dependent manner. plos.orgnih.gov This anti-fibrotic effect is dependent on the activation of the prostacyclin (IP) receptor, not PPARs. nih.gov The mechanism involves the suppression of the transforming growth factor β (TGF-β)-Smad signaling pathway. plos.orgnih.gov this compound increases the phosphorylation of cAMP response element-binding protein (CREB), which then competes with Smad2 for the coactivator CREB-binding protein (CBP). plos.orgnih.gov This sequestration of CBP prevents Smad-related gene transcription, thereby inhibiting the proliferation of cardiac fibroblasts. plos.orgnih.gov

Anti-inflammatory Cellular Effects

This compound, a stable and orally active prostacyclin (PGI2) analog, exerts significant anti-inflammatory effects at the cellular level through a variety of mechanisms. patsnap.com These actions contribute to its therapeutic potential in conditions characterized by inflammation and vascular dysfunction. patsnap.compatsnap.com The primary mechanism involves binding to the prostacyclin (IP) receptors on the surface of various cells, which triggers a cascade of intracellular events leading to the modulation of inflammatory responses. patsnap.compatsnap.com

One of the key anti-inflammatory actions of this compound is the inhibition of pro-inflammatory cytokine production. tubitak.gov.trsemanticscholar.org Research has demonstrated that this compound can suppress the release of tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6). tubitak.gov.trnih.govsemanticscholar.org This suppression is mediated by the downregulation of signaling pathways such as nuclear factor-kappa B (NF-κB) and p38 mitogen-activated protein kinase (MAPK). tubitak.gov.trnih.gov By inhibiting these pathways, this compound effectively reduces the inflammatory cascade initiated by various stimuli, including lipopolysaccharide (LPS). tubitak.gov.tr

In addition to cytokine suppression, this compound influences the expression of adhesion molecules on endothelial cells. Specifically, it has been shown to inhibit the expression of vascular cell adhesion molecule-1 (VCAM-1) induced by TNF-α. nih.gov This reduction in VCAM-1 expression leads to a decrease in the adhesion of monocytes to the vascular endothelium, a critical step in the inflammatory process and the development of atherosclerosis. nih.gov

This compound also exhibits cytoprotective properties by shielding endothelial cells from damage caused by oxidative stress and inflammation. patsnap.com It helps to mitigate the effects of reactive oxygen species (ROS), which are key mediators of inflammation and tissue injury. scite.ainih.gov Studies have shown that this compound can reduce lipid peroxidation and enhance cellular antioxidant capacity, thereby protecting cells from oxidative damage. tubitak.gov.trnih.gov

Furthermore, this compound has been found to modulate the function of immune cells. For instance, it can enhance the antigen-presenting cell (APC) function of B cells by upregulating the expression of the costimulatory molecule CD86. nih.gov This effect is mediated through the IP receptor and an increase in intracellular cyclic adenosine monophosphate (cAMP). nih.gov

The anti-inflammatory effects of this compound are also evident in its ability to reduce edema. nih.gov Studies have shown that this compound can significantly suppress edema induced by inflammatory mediators like 5-hydroxytryptamine (5-HT). nih.gov This effect is attributed, in part, to its ability to maintain the permeability barrier of endothelial cells. nih.gov

Table 1: Summary of Research Findings on the Anti-inflammatory Cellular Effects of this compound

Effect Model/System Key Findings Reference
Inhibition of Pro-inflammatory CytokinesLipopolysaccharide (LPS)-stimulated lung alveolar epithelial cells (A549)This compound pretreatment significantly decreased the LPS-induced production of TNF-α and IL-1β. tubitak.gov.tr
Rats with diabetic nephropathyThis compound treatment significantly lowered the levels of hs-CRP and IL-6. nih.gov
High-fat diet/streptozotocin-induced diabetic ratsThis compound treatment effectively decreased the levels of IL-6, hs-CRP, and TNF-α. nih.gov
Inhibition of Cell Adhesion Molecule ExpressionHuman vascular endothelial cellsThis compound inhibited TNF-α-induced VCAM-1 expression. nih.gov
Reduction of Monocyte AdhesionHuman vascular endothelial cellsThis compound decreased the adhesion of human monocytoid cells to vascular endothelial cells. nih.gov
Modulation of Immune Cell FunctionActivated B cellsThis compound increased the expression of the costimulatory molecule CD86. nih.gov
Reduction of Oxidative StressLPS-stimulated lung alveolar epithelial cells (A549)This compound suppressed LPS-induced lipid peroxidation and restored cellular antioxidant capacity. tubitak.gov.tr
High-fat diet/streptozotocin-induced diabetic ratsThis compound treatment efficiently elevated the levels of total SOD and GSH. nih.gov
Attenuation of Edema5-hydroxytryptamine (5-HT)-induced rat paw edemaThis compound significantly reduced paw edema in a dose-dependent manner. nih.gov

Receptor Pharmacology and Ligand Receptor Interactions of Beraprost

Prostacyclin Receptor (IP Receptor) Binding Dynamics

Beraprost functions as a potent agonist at the prostacyclin (IP) receptor, initiating a cascade of intracellular signaling events crucial for its physiological actions.

This compound demonstrates high affinity for the human IP receptor, with a reported equilibrium dissociation constant (Ki) of 39 nM. nih.govuni.lu This binding is characterized by its potency and specificity for the IP receptor. This compound is a racemic mixture comprising four stereoisomers, among which esuthis compound (B1248030) (this compound-314d) has been identified as the most pharmacologically active. nih.gov Studies have shown that the relative binding affinity of these four isomers at a prostacyclin-displaceable site in human platelets can vary by approximately 100-fold. nih.gov

Further investigations into the binding of this compound sodium (TRK-100) to washed human platelets revealed a single class of specific binding sites. Scatchard analysis indicated an equilibrium dissociation constant (Kd) of 133 nmol/L and a maximal concentration of binding sites (Bmax) of 46 fmol/108 platelets (equivalent to 275 sites/cell ). Similar binding characteristics were observed in rat platelets, with a Kd of 66 nmol/L and a Bmax of 124 fmol/108 platelets (750 sites/cell ). fishersci.ca Competitive binding studies demonstrated that TRK-100 was 1.5 times less active than epoprostenol (B1671539) (prostacyclin) but 3 times more potent than prostaglandin (B15479496) E1 (PGE1) in displacing [3H]-TRK-100 from these binding sites on rat platelets. fishersci.ca Notably, other prostanoids such as prostaglandin E2 (PGE2), prostaglandin D2 (PGD2), prostaglandin F2α (PGF2α), and pinane (B1207555) thromboxane (B8750289) A2 exhibited no affinity for these specific binding sites. fishersci.ca

Table 1: Binding Affinity of this compound and its Isomer for IP Receptors

CompoundTarget ReceptorKi (nM) / Kd (nM)Cell/Tissue TypeReference
This compoundHuman IP39 (Ki)Human IP receptor nih.govuni.lu
This compound SodiumHuman IP133 (Kd)Human platelets fishersci.ca
This compound SodiumRat IP66 (Kd)Rat platelets fishersci.ca

The interaction of this compound with its receptors is primarily investigated using ligand-binding assays. Radioligand binding studies are a key methodology employed for this purpose. For instance, studies on this compound sodium (TRK-100) utilized [3H]-TRK-100 as a radioligand to characterize its binding to human and rat platelets. fishersci.ca These assays confirmed that the binding was rapid, reversible, saturable, and highly specific. fishersci.ca Scatchard analysis, derived from concentration-dependent binding data, is a standard technique used in these studies to determine quantitative binding parameters such as the equilibrium dissociation constant (Kd) and the maximal concentration of binding sites (Bmax). fishersci.ca

Beyond direct radioligand binding, functional assays that measure downstream signaling events are also critical. A prominent example is the measurement of cyclic adenosine (B11128) monophosphate (cAMP) generation in cells stably expressing the human IP receptor, such as HEK-293-IP cells. nih.govresearchgate.netwikipedia.org These assays assess the potency and efficacy of IP receptor agonists by quantifying the increase in intracellular cAMP levels following ligand binding, providing insights into the functional activation of the receptor. nih.govnih.gov

This compound acts as a potent agonist at the IP receptor, leading to the activation of adenylate cyclase and a subsequent increase in intracellular cyclic AMP (cAMP) levels. uni.lunih.govmims.comciteab.com This elevation in cAMP is a pivotal mechanism underlying its vasodilatory and antiplatelet effects. nih.gov

In HEK-293 cells stably expressing the human IP receptor (HEK-293-IP cells), this compound has been shown to increase cAMP levels in a concentration-dependent manner, with an effective concentration 50% (EC50) of 10.4 nM. nih.gov Its stereoisomer, esuthis compound (this compound-314d), exhibits significantly higher potency in these assays, demonstrating an EC50 of 0.4 nM for cAMP generation in HEK-293-IP cells, making it 26-fold more potent than the racemic this compound mixture. nih.govresearchgate.netwikipedia.orgwikidoc.org

Beyond cAMP generation, this compound's agonistic activity also translates into functional cellular responses. In human pulmonary arterial smooth muscle cells (PASMCs), this compound effectively inhibits cell proliferation with an EC50 of 120 nM. nih.govwikipedia.org Esuthis compound again shows superior potency in this context, inhibiting cell proliferation with an EC50 of 3 nM, indicating it is 40-fold more potent than this compound. nih.govwikipedia.orgwikidoc.org

When compared to other clinically relevant prostacyclin mimetics, this compound's potency at the IP receptor is notable. For instance, while epoprostenol has a Ki of 2 nM and iloprost (B1671730) a Ki of 4 nM, treprostinil (B120252) has a Ki of 32 nM, placing this compound (Ki of 39 nM) within a comparable range of affinity for the IP receptor. nih.gov Furthermore, this compound potently inhibits ADP-induced platelet aggregation, with a pIC50 of 8.26, and P-selectin expression, with a pIC50 of 8.56, highlighting its robust antiplatelet activity mediated via the IP receptor. mims.comwikipedia.orgwikipedia.org

Table 2: Agonistic Potency of this compound and its Isomer at IP Receptors

CompoundAssay TypeEC50 (nM)Cell/Tissue TypeReference
This compoundcAMP generation10.4HEK-293-IP cells nih.gov
Esuthis compoundcAMP generation0.4HEK-293-IP cells nih.govresearchgate.netwikipedia.orgwikidoc.org
This compoundInhibition of proliferation120Human PASMCs nih.govwikipedia.org
Esuthis compoundInhibition of proliferation3Human PASMCs nih.govwikipedia.orgwikidoc.org

Cross-Reactivity and Binding to Other Prostanoid Receptors

This compound exhibits a low affinity (Ki > 3 µM) for prostaglandin E1 (EP1), prostaglandin E2 (EP2), and prostaglandin D1 (DP1) prostanoid receptors. nih.govwikipedia.org However, it demonstrates a notable interaction with prostaglandin E3 (EP3) receptors, with a Ki of 680 nM for the human receptor nih.govwikipedia.org and 110 nM in rats. nih.gov This interaction is significant because at higher concentrations (typically ≥1000 nM), this compound can induce EP3 receptor-dependent vasoconstriction. nih.govwikipedia.orgwikidoc.org This contractile effect has been shown to be substantially reduced by the selective EP3 receptor antagonist L-798,106. nih.gov

Furthermore, this compound has been observed to bind to the prostaglandin E4 (EP4) receptor, leading to adenylate cyclase activation, albeit with a lower affinity compared to its binding to the IP receptor. mims.comnih.gov Research suggests that the beneficial effects of this compound in conditions such as hypoxic pulmonary hypertension may be partly mediated through its interaction with the EP4 receptor. This cross-binding to EP4 may help compensate for reduced IP receptor expression observed in certain pathological states. mims.comlipidmaps.org In pulmonary arteries, EP3 and EP4 receptors are expressed at considerably higher concentrations than EP1 and EP2 receptors. mims.comtocris.com

This compound is predominantly characterized as an IP receptor agonist. nih.govuni.lunih.govnih.govciteab.commims.comwikipedia.orgwikipedia.org However, its receptor selectivity profile indicates that it is not entirely exclusive to the IP receptor and can engage with other prostanoid receptor subtypes, particularly EP3 and EP4. nih.govnih.govmims.comwikipedia.orgnih.govwikidata.orgnih.gov

Structure-Activity Relationships (SAR) in Receptor Binding

The pharmacological activity of this compound is significantly influenced by its stereochemistry, as it is a racemic mixture of four distinct stereoisomers. Understanding the contribution of these isomers and the structural features that govern receptor selectivity is fundamental to its SAR.

Contribution of Stereochemistry to Receptor Affinity (e.g., Esuthis compound vs. This compound isomers)

This compound is composed of four stereoisomers: this compound-314d (known as Esuthis compound), -314l, -315d, and -315l ucl.ac.uk. Among these, Esuthis compound (this compound-314d) has been identified as the most pharmacologically active isomer ucl.ac.uknih.goversnet.org. Studies have shown substantial differences in the potency and binding affinity between the racemic mixture of this compound and its active isomer, Esuthis compound.

The relative binding affinity of the four isomers can vary by approximately 100-fold at a prostacyclin displaceable site in human platelets ucl.ac.uk. Specifically, the binding affinity (Kd) of racemic this compound for a single binding site on human platelets is reported as 133 nM, whereas the affinity of Esuthis compound (APS-314d) is significantly higher, approximately 13 nM guidetomalariapharmacology.org.

Functional assays further highlight the enhanced potency of Esuthis compound. In HEK-293 cells stably expressing the human IP receptor (HEK-293-IP), Esuthis compound was found to be 26-fold more potent than this compound in increasing cAMP levels, with EC50 values of 0.4 nM and 10.4 nM, respectively ucl.ac.uknih.goversnet.org. Similarly, in human pulmonary arterial smooth muscle cells (PASMCs), Esuthis compound demonstrated a 40-fold greater potency than this compound in inhibiting cell proliferation, with EC50 values of 3 nM and 120 nM, respectively ucl.ac.ukmdpi.comencyclopedia.pubnih.gov. When assessing vasodilation in rat pulmonary arteries, Esuthis compound exhibited a 5-fold greater potency compared to this compound ucl.ac.ukmdpi.comencyclopedia.pubnih.gov.

The following table summarizes the comparative potency data:

Table 1: Comparative Potency of this compound and Esuthis compound in Functional Assays

AssayCompoundEC50 (nM)Relative Potency (vs. This compound)Reference
cAMP generation (HEK-293-IP cells)Esuthis compound0.426-fold more potent ucl.ac.uknih.goversnet.org
This compound10.4- ucl.ac.uknih.goversnet.org
Inhibition of PASMC proliferationEsuthis compound340-fold more potent ucl.ac.ukmdpi.comencyclopedia.pubnih.gov
This compound120- ucl.ac.ukmdpi.comencyclopedia.pubnih.gov
Vasodilation (rat pulmonary arteries)Esuthis compound-5-fold greater potency ucl.ac.ukmdpi.comencyclopedia.pubnih.gov
This compound-- ucl.ac.ukmdpi.comencyclopedia.pubnih.gov

Structural Determinants of Receptor Selectivity

This compound's receptor selectivity is characterized by its primary agonism at the IP receptor, coupled with interactions at other prostanoid receptors. While it is a potent IP receptor agonist, its selectivity is not absolute. Unlike newer, highly selective IP agonists like selexipag (B1681723), this compound can activate multiple prostanoid receptors at clinically relevant concentrations dovepress.comucl.ac.ukresearchgate.netnih.govacs.org.

The main biological target for prostacyclin and its analogues is the IP receptor, which primarily couples to Gs proteins, leading to increased cAMP and subsequent vasodilation and anti-platelet effects dovepress.comnih.gov. However, this compound also demonstrates binding to EP3 and EP4 receptors ucl.ac.uknih.govresearchgate.netmdpi.comencyclopedia.pub. Activation of the EP3 receptor by this compound can lead to vasoconstriction, which is a notable side effect, such as paradoxical constriction of the femoral artery observed in some patients researchgate.netmdpi.comencyclopedia.pubnih.gov. Conversely, its binding to the EP4 receptor, albeit with lower affinity, contributes to its vasodilatory effects, particularly in pulmonary arteries nih.govmdpi.comencyclopedia.pubnih.gov.

The differential binding profile of this compound across these prostanoid receptor subtypes is a key aspect of its structural activity relationship. While specific amino acid residues within the ligand-binding pockets that dictate this compound's exact selectivity are not detailed in the provided search results, the observed affinity and functional activity across IP, EP3, and EP4 receptors define its selectivity profile. This broad interaction, compared to highly selective agonists, underscores the complex interplay between the compound's structure and its multi-receptor pharmacology.

Table 2: this compound Binding Affinities for Prostanoid Receptors

Receptor TypeBinding Affinity (Ki/Kd)Reference
IP receptor39 nM (Ki) aai.org
133 nM (Kd) guidetomalariapharmacology.org
EP3 receptor680 nM (Ki) ucl.ac.ukresearchgate.net
110 nM (Ki) (rats) mdpi.comencyclopedia.pub
EP1 receptor>3 µM (Ki) ucl.ac.ukresearchgate.net
EP2 receptor>3 µM (Ki) ucl.ac.ukresearchgate.net
DP1 receptor>3 µM (Ki) ucl.ac.ukresearchgate.net
EP4 receptorLower affinity (cross-binding) nih.govmdpi.comencyclopedia.pub

Intracellular Signaling Pathways Modulated by Beraprost

Cyclic AMP (cAMP) and Protein Kinase A (PKA) Activation Cascade

The most well-characterized signaling cascade initiated by Beraprost is the cAMP-dependent pathway. This pathway is pivotal for many of the compound's therapeutic effects, particularly its vasodilatory and anti-proliferative actions.

This compound initiates its action by binding to specific cell surface receptors, primarily the prostacyclin (IP) receptor, which is a G protein-coupled receptor (GPCR). nih.govplos.org This binding event triggers a conformational change in the receptor, leading to the activation of an associated heterotrimeric G-protein, specifically the stimulatory G-protein (Gs). nih.gov The activated alpha subunit of Gs (Gαs) dissociates and subsequently binds to and activates the enzyme adenylyl cyclase (AC). nih.govnih.govfrontiersin.org

Adenylyl cyclase is a membrane-bound enzyme that catalyzes the conversion of adenosine (B11128) triphosphate (ATP) into cyclic AMP (cAMP). sigmaaldrich.comyoutube.com Consequently, the interaction of this compound with its receptor leads to a rapid and significant increase in the intracellular concentration of cAMP. nih.govfrontiersin.orgnih.gov This elevation of cAMP is a critical step that initiates downstream signaling events. nih.govfrontiersin.org

The primary intracellular effector for cAMP is cAMP-dependent protein kinase, also known as Protein Kinase A (PKA). nih.govmdpi.com PKA exists as an inactive holoenzyme composed of two regulatory subunits and two catalytic subunits. youtube.com The binding of cAMP molecules to the regulatory subunits causes a conformational change that leads to the dissociation and activation of the catalytic subunits. mdpi.comyoutube.com

These freed catalytic subunits are active serine/threonine kinases that phosphorylate a multitude of specific substrate proteins within the cell, thereby altering their activity and function. mdpi.com This phosphorylation cascade mediates a wide array of cellular responses. Research has demonstrated that this compound-induced PKA activation can suppress the expression of the urokinase-type plasminogen activator (uPA) gene in human lymphoma cells, indicating that PKA-mediated signals play a dominant role in this process. nih.gov Furthermore, this compound has been shown to increase the phosphorylation of the cAMP response element-binding protein (CREB), a transcription factor that regulates the expression of numerous genes. nih.gov

Cell TypeKey PKA-Dependent EventObserved Cellular ResponseReference
RC-K8 human lymphoma cellsActivation of PKASuppression of urokinase-type plasminogen activator (uPA) gene expression nih.gov
Cardiac fibroblastsPhosphorylation of CREB at Ser133Contributes to anti-fibrotic response nih.gov

In addition to the canonical PKA pathway, cAMP can also activate another class of intracellular signaling proteins known as Exchange Proteins directly activated by cAMP (Epac). nih.govsemanticscholar.org Epac proteins function as guanine (B1146940) nucleotide exchange factors for the small G-proteins Rap1 and Rap2. ahajournals.org

Notably, studies have revealed that therapeutically relevant concentrations of this compound (approximately 1 nM) selectively activate Epac in human vascular smooth muscle cells (VSMCs) without causing significant PKA activation. nih.govahajournals.org This finding highlights a distinct, PKA-independent mechanism of action for this compound at clinical concentrations. The activation of Epac by this compound has been shown to be a crucial mechanism for inhibiting the migration of VSMCs, a key process in the development of neointimal hyperplasia following vascular injury. nih.govnih.gov The downstream signaling cascade involves Epac-mediated activation of Rap1, which in turn leads to the inhibition of RhoA, a key regulator of the actin cytoskeleton. nih.govahajournals.org This inhibition of RhoA prevents the cytoskeletal rearrangements necessary for cell migration. nih.gov It has been observed that higher concentrations of this compound (e.g., 100 nM) are capable of activating both Epac and PKA. nih.gov

This compound ConcentrationPrimary Effector Activated (in VSMCs)Downstream SignalingKey Cellular OutcomeReference
~1 nM (Therapeutic)EpacRap1 activation → RhoA inhibitionInhibition of cell migration nih.govahajournals.org
100 nMEpac and PKAMultiple downstream targetsBroader cellular responses nih.gov

Nitric Oxide (NO) and Cyclic GMP (cGMP) Pathway Interactions

This compound also engages in significant crosstalk with the nitric oxide (NO) signaling pathway, another major regulator of vascular tone and function. This interaction amplifies its vasodilatory effects through the production of cyclic guanosine (B1672433) monophosphate (cGMP).

Research has shown that this compound can upregulate the expression of endothelial nitric oxide synthase (eNOS), the enzyme responsible for producing NO in the vasculature. nih.gov Studies conducted on cultured human and bovine aortic endothelial cells, as well as in mouse models, have confirmed that treatment with this compound increases both the mRNA and protein levels of eNOS. nih.gov

This effect is mediated at the transcriptional level, where the this compound-induced increase in cAMP activates signaling pathways that lead to the stimulation of a cAMP-responsive element within the promoter of the eNOS gene. nih.gov The resulting increase in functional eNOS enzyme leads to a greater capacity for the synthesis of NO from its substrate, L-arginine. nih.govnih.gov

The NO synthesized by endothelial cells in response to this compound is a highly diffusible gas that readily crosses cell membranes to act on adjacent vascular smooth muscle cells. youtube.com Within these target cells, NO functions as an activator of the enzyme soluble guanylyl cyclase (sGC). nih.govplos.org

sGC is the principal intracellular receptor for NO. escholarship.org The binding of NO to the heme moiety of sGC induces a conformational change that activates the enzyme's catalytic activity. youtube.complos.org Activated sGC then catalyzes the conversion of guanosine triphosphate (GTP) into the second messenger cyclic guanosine monophosphate (cGMP). nih.govplos.orgescholarship.org The subsequent elevation in intracellular cGMP levels activates cGMP-dependent protein kinase (PKG), which in turn phosphorylates proteins that lead to a decrease in intracellular calcium and ultimately cause smooth muscle relaxation and vasodilation. nih.gov This interplay between the cAMP and NO-cGMP pathways is a key component of this compound's vascular effects. nih.gov

Interplay between cAMP and cGMP Signaling in Vasodilation

This compound is well-established as an agonist of the prostacyclin receptor (IP receptor), which is predominantly coupled to the Gs alpha subunit of G proteins. nih.gov Activation of this receptor stimulates adenylyl cyclase, leading to the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). patsnap.com The subsequent rise in intracellular cAMP levels is a central event in this compound's signaling cascade. nih.gov Elevated cAMP activates Protein Kinase A (PKA), which in turn phosphorylates various target proteins, ultimately leading to the relaxation of vascular smooth muscle cells and vasodilation. patsnap.com

While the cAMP pathway represents its principal mechanism, research indicates that this compound's vasodilatory effects also involve the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) pathway. nih.govarvojournals.org Studies on isolated porcine retinal arterioles have shown that this compound-induced vasodilation is significantly reduced after the removal of the endothelium or in the presence of a nitric oxide synthase (NOS) inhibitor. nih.govarvojournals.org This suggests an endothelium-dependent component to its action, where this compound stimulates endothelial NO synthase (eNOS) to produce NO. mdpi.com NO then diffuses to adjacent smooth muscle cells, where it activates soluble guanylyl cyclase, increasing the production of cGMP. nih.govarvojournals.org The cGMP pathway also promotes vasodilation, indicating a cooperative interplay between the cAMP and cGMP systems in mediating the full vasodilatory response to this compound. nih.gov

Modulation of Ion Channels by this compound

This compound's influence on vascular tone is significantly mediated by its ability to modulate the activity of various ion channels in pulmonary artery smooth muscle cells (PASMCs). This modulation primarily results in cellular hyperpolarization, which opposes the mechanisms of vasoconstriction.

Effects on Oxygen-Sensitive Voltage-Gated Potassium (Kv) Channels

In the context of pulmonary hypertension (PH), the expression and function of oxygen-sensitive voltage-gated potassium (Kv) channels are often reduced. nih.govahajournals.org this compound has been shown to counteract this pathological change by upregulating the expression and activity of several Kv channel α-subunits, specifically Kv1.2, Kv1.5, and Kv2.1. nih.govarvojournals.orgahajournals.org This effect has been observed in PASMCs from rats with hypoxia-induced pulmonary hypertension. nih.govarvojournals.org The restoration of Kv channel function leads to an increased outward potassium current, which helps to hyperpolarize the cell membrane and promote vasodilation. ahajournals.org Research suggests that this upregulation of Kv channels by this compound is mediated, at least in part, through the prostaglandin (B15479496) E2 receptor subtype EP4. nih.govarvojournals.org

Kv Channel SubunitEffect of this compoundAssociated ConditionReference
Kv1.2Upregulation of expression and functionHypoxia-Induced Pulmonary Hypertension nih.govarvojournals.orgahajournals.org
Kv1.5Upregulation of expression and functionHypoxia-Induced Pulmonary Hypertension nih.govarvojournals.orgahajournals.org
Kv2.1Upregulation of expression and functionHypoxia-Induced Pulmonary Hypertension nih.govarvojournals.orgahajournals.org

Regulation of Intracellular Calcium (Ca²⁺) Levels

This compound plays a crucial role in regulating intracellular calcium (Ca²⁺) concentrations, a key determinant of vascular smooth muscle contraction. The primary mechanism for this regulation is indirect, stemming from its effects on cAMP levels and potassium channel activity. The this compound-induced increase in intracellular cAMP inhibits the mobilization of Ca²⁺. nih.gov Specifically, studies have demonstrated that this compound inhibits the influx of extracellular Ca²⁺ in polymorphonuclear leukocytes, a process correlated with the rise in cAMP. nih.gov

Furthermore, the activation of potassium channels (both Kv and KATP) by this compound leads to membrane hyperpolarization. nih.govahajournals.org This change in membrane potential makes it more difficult for voltage-gated calcium channels to open, thereby reducing the influx of Ca²⁺ into the smooth muscle cell and promoting vasorelaxation. ahajournals.org

Activation of ATP-Sensitive Potassium (KATP) Channels

In addition to its effects on Kv channels, this compound also induces vasodilation through the activation of ATP-sensitive potassium (KATP) channels in vascular smooth muscle. nih.govarvojournals.org KATP channels link the metabolic state of a cell to its membrane potential. ceon.rs Evidence for this compound's action on these channels comes from studies where its vasodilatory effect on retinal arterioles was significantly inhibited by glibenclamide, a known KATP channel blocker. nih.govarvojournals.org This suggests that the opening of KATP channels is a critical component of the endothelium-independent vasodilation elicited by this compound. nih.gov The activation of these channels contributes to potassium efflux, leading to hyperpolarization and subsequent vasorelaxation. frontiersin.org

Impact on Growth Factor and Cytokine Signaling

Beyond its immediate effects on vascular tone, this compound also modulates signaling pathways involved in cellular proliferation and fibrosis, which are key components of vascular remodeling in diseases like pulmonary hypertension.

Inhibition of Transforming Growth Factor-β (TGF-β)-Smad Pathway

The Transforming Growth Factor-β (TGF-β) signaling pathway is a critical driver of fibrosis. nih.gov In cardiac fibroblasts, this compound has been shown to inhibit the TGF-β-Smad signaling pathway, thereby exerting an anti-fibrotic effect. nih.govnih.gov This inhibition is multifaceted. This compound treatment significantly decreases the expression of TGF-β mRNA and protein. nih.gov Consequently, the phosphorylation of Smad2, a key downstream mediator in the canonical TGF-β pathway, is also reduced. nih.govnih.gov

The mechanism underlying this inhibition involves a "crosstalk" with the cAMP pathway. This compound, by activating the IP receptor, increases cAMP levels and stimulates the phosphorylation of the cAMP response element-binding protein (CREB). nih.govnih.gov In the nucleus, phosphorylated CREB competes with Smad2 for binding to the transcriptional co-activator CREB-binding protein (CBP). By sequestering CBP, phosphorylated CREB effectively prevents the formation of the Smad-CBP complex, which is necessary for the transcription of fibrotic genes. nih.gov This competitive inhibition augments the anti-fibrotic effects of this compound. nih.govnih.gov

Target MoleculeEffect of this compoundCell TypeReference
TGF-β ExpressionDecreasedCardiac Fibroblasts nih.gov
Smad2 PhosphorylationDecreasedCardiac Fibroblasts nih.govnih.gov
CREB PhosphorylationIncreasedCardiac Fibroblasts nih.govnih.gov
Smad2-CBP Complex FormationDecreasedCardiac Fibroblasts nih.gov

Modulation of Mitogen-Activated Protein Kinase (MAPK) Pathways (p38 MAPK, JNK)

This compound has been shown to influence the intricate signaling cascades of Mitogen-Activated Protein Kinase (MAPK) pathways, specifically the p38 MAPK and c-Jun N-terminal kinase (JNK) pathways. These pathways are critical mediators of cellular responses to a variety of external stimuli and are involved in regulating processes such as cell proliferation, differentiation, and apoptosis. free.frnih.gov The modulation of these pathways by this compound is complex and can be either pro-survival or pro-apoptotic, depending on the cellular context, the nature of the stimulus, and the duration of the signal. free.frnih.gov

The JNK and p38 MAPK pathways are often referred to as stress-activated protein kinase pathways, as they are primarily activated by environmental and genotoxic stressors. free.fr Research indicates that there is significant crosstalk between the JNK and p38 MAPK pathways, which serves as a vital regulatory mechanism in many cellular responses. free.frnih.gov For instance, in certain cellular models, the inhibition of the JNK pathway can lead to an increased phosphorylation of p38, suggesting a compensatory or cross-regulatory relationship. nih.gov Conversely, inhibition of the p38 MAPK pathway has been observed to result in increased phosphorylation of c-Jun, a downstream target of JNK, indicating a pro-survival effect of p38 that involves the JNK pathway. nih.gov

The functional outcomes of JNK and p38 MAPK activation are highly context-dependent. frontiersin.org While they are often associated with the induction of apoptosis in response to stress, they can also promote cell survival and proliferation. nih.govfrontiersin.org This duality highlights the complexity of MAPK signaling and the need for careful consideration of the specific cellular environment when evaluating the effects of modulators like this compound.

Nuclear Receptor Activation and Gene Regulation

This compound exerts significant influence on cellular function through the activation of nuclear receptors and the subsequent regulation of gene expression. This involves a complex interplay of signaling pathways that ultimately dictate cellular fate and function.

Peroxisome Proliferator-Activated Receptor (PPAR) Activation (e.g., PPARα, PPARδ)

This compound has been demonstrated to activate Peroxisome Proliferator-Activated Receptors (PPARs), a group of nuclear receptor proteins that function as transcription factors to regulate gene expression. wikipedia.org Specifically, this compound has been shown to increase the expression of PPARα. nih.gov PPARs play a crucial role in the regulation of energy homeostasis and metabolic function. nih.gov

There are three main subtypes of PPARs: PPARα, PPARγ, and PPARβ/δ. nih.gov Activation of PPARα is known to reduce triglyceride levels and is involved in the regulation of energy homeostasis. nih.gov PPARs are activated by ligands, which can be either natural or synthetic molecules. wikipedia.org Upon ligand binding, the receptor undergoes a conformational change, leading to the recruitment of co-activator proteins and subsequent binding to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes. youtube.com This, in turn, modulates the transcription of these genes. The activation of PPARα by agonists has been shown to induce the expression of genes involved in fatty acid oxidation. nih.gov

cAMP Response Element-Binding Protein (CREB) Phosphorylation and Translocation

This compound can influence the phosphorylation and translocation of the cAMP Response Element-Binding Protein (CREB), a cellular transcription factor that regulates the transcription of numerous genes. wikipedia.org CREB is activated through phosphorylation by various protein kinases, including protein kinase A (PKA), in response to a wide range of cellular signals. nih.govebi.ac.uk

Upon activation, phosphorylated CREB binds to specific DNA sequences known as cAMP response elements (CREs) located in the promoter regions of its target genes. wikipedia.orgebi.ac.uk This binding event recruits transcriptional co-activators, such as CREB-binding protein (CBP), which then initiates the transcription of these genes. wikipedia.orgnih.gov The genes regulated by CREB are involved in a multitude of cellular processes, including neuronal plasticity, survival, and metabolic regulation. wikipedia.orgnih.gov The phosphorylation of CREB not only enhances its ability to recruit co-activators but can also increase its binding affinity to CRE sites within the DNA. nih.gov

Induction of Inducible Nitric Oxide Synthase (iNOS) Gene Expression

The induction of inducible nitric oxide synthase (iNOS) gene expression is a critical aspect of various physiological and pathological processes. nih.gov iNOS is an enzyme responsible for the production of nitric oxide (NO), a key signaling molecule, from the amino acid L-arginine. nih.gov Unlike other forms of nitric oxide synthase, the expression of iNOS is transcriptionally regulated and is typically induced by inflammatory stimuli such as cytokines and lipopolysaccharide (LPS). nih.govresearchgate.net

The induction of the iNOS gene leads to the sustained production of high concentrations of NO. researchgate.net This NO production plays a significant role in the immune response, where it contributes to the killing of pathogens by macrophages. researchgate.net However, the overexpression of iNOS and the subsequent high levels of NO can also contribute to the pathophysiology of inflammatory conditions. nih.gov The regulation of iNOS gene expression is complex, involving the activation of transcription factors such as NF-κB. researchgate.net Interestingly, NO itself can exert a negative feedback regulation on iNOS gene expression by inhibiting the activation of NF-κB. bohrium.com

Regulation of MicroRNA Expression (e.g., microRNA-200a)

This compound has been found to regulate the expression of microRNAs, including microRNA-200a (miR-200a). nih.gov MicroRNAs are small, non-coding RNA molecules that play a crucial role in post-transcriptional gene regulation by binding to the 3' untranslated region (3' UTR) of target messenger RNAs (mRNAs), leading to their degradation or translational repression. nih.gov

In the context of this compound's mechanism, it has been shown to down-regulate the expression of miR-200a. nih.gov This is significant because miR-200a has been identified as a regulator of Sirtuin 1 (SIRT1) expression by directly binding to its 3' UTR. nih.gov Overexpression of miR-200a has been shown to inhibit the expression of SIRT1. nih.gov Therefore, by down-regulating miR-200a, this compound can lead to an increase in SIRT1 levels. nih.gov The miR-200 family of microRNAs has also been implicated in the regulation of cell invasion and migration in cancer by targeting various proteins. nih.gov

Influence on Sirtuin 1 (SIRT1) Signaling Pathway

This compound influences the Sirtuin 1 (SIRT1) signaling pathway, a crucial regulator of cellular metabolism, stress resistance, and longevity. nih.gov SIRT1 is a NAD+-dependent deacetylase that targets a wide range of proteins, thereby modulating their activity. frontiersin.org

Research has shown that this compound treatment can increase the expression of hepatic SIRT1. nih.gov The mechanism behind this involves the downregulation of microRNA-200a, which, as mentioned previously, targets the 3' UTR of SIRT1 mRNA and inhibits its expression. nih.gov By reducing miR-200a levels, this compound effectively relieves this inhibition, leading to increased SIRT1 protein levels. nih.gov

The activation of the SIRT1 pathway by this compound has been linked to beneficial effects on lipid metabolism. nih.gov SIRT1 can deacetylate and activate downstream targets that promote fatty acid oxidation and mitochondrial biogenesis. mdpi.com Furthermore, the SIRT1 pathway is interconnected with other signaling networks, including the AMPK pathway, forming a positive feedback loop that enhances cellular energy sensing and response. mdpi.com

Preclinical Pharmacological Investigations of Beraprost

In Vitro Cellular Studies and Organ Bath Experiments

Vascular Reactivity Studies in Isolated Arteries (e.g., pulmonary, retinal arterioles)

Organ bath experiments using isolated arterial rings have been instrumental in characterizing the direct vasoactive effects of beraprost. In studies on isolated pulmonary arteries from rats, this compound demonstrated significant dilatory responses in vessels pre-constricted with serotonin. frontiersin.org This vasodilatory effect is primarily mediated through the prostacyclin (IP) receptor, which, upon activation, couples to Gs proteins, leading to an increase in cyclic adenosine (B11128) monophosphate (cAMP) and subsequent vasodilation. frontiersin.org

Interestingly, research also suggests a role for the prostaglandin (B15479496) E2 (PGE₂) receptor subtype 4 (EP4) in mediating this compound's effects. frontiersin.org In pulmonary artery rings from rats with experimental pulmonary hypertension, the dilatory response to this compound was diminished when the EP4 receptor was blocked. frontiersin.org This suggests a potential cross-binding activity of this compound, contributing to its vasodilatory properties, particularly in pathological states where IP receptor expression may be altered. frontiersin.org

Studies on porcine retinal arterioles have shown that this compound elicits potent, dose-dependent vasodilation. nih.govarvojournals.org This effect was confirmed to be mediated via the IP receptor. nih.govarvojournals.org The mechanism of this vasodilation is multifaceted, involving both endothelium-dependent and -independent pathways. The endothelium-dependent component is driven by the activation of endothelial nitric oxide synthase (eNOS), leading to nitric oxide (NO) production and subsequent relaxation of the vascular smooth muscle. nih.govarvojournals.org The endothelium-independent pathway involves the activation of adenosine triphosphate-sensitive potassium (K-ATP) channels in the vascular smooth muscle cells. nih.govarvojournals.org

Summary of this compound's Effects on Vascular Reactivity in Isolated Arteries
Artery TypeAnimal ModelKey FindingsPrimary Receptors/Pathways Implicated
Pulmonary ArteryRatInduces vasodilation in pre-constricted vessels. frontiersin.orgIP Receptor, EP4 Receptor, cAMP pathway. frontiersin.org
Retinal ArteriolePorcineCauses dose-dependent vasodilation. nih.govarvojournals.orgIP Receptor, eNOS/NO pathway, K-ATP channels. nih.govarvojournals.org

Assessment of Vascular Smooth Muscle Cell Proliferation and Migration in Culture

The abnormal proliferation and migration of vascular smooth muscle cells (VSMCs) are key events in the pathogenesis of atherosclerosis and restenosis following angioplasty. um.es In vitro studies have consistently demonstrated the inhibitory effects of this compound on these processes.

In cultured canine coronary artery smooth muscle cells, this compound inhibited human epidermal growth factor (hEGF)-induced proliferation in a dose-dependent manner. oup.com This antiproliferative effect was associated with a G1 phase cell cycle arrest. oup.com Further investigation revealed that this compound prevents the downregulation of p27Kip1, a key cell cycle inhibitor, through a cAMP-dependent signaling pathway. oup.com Similarly, in rat aortic smooth muscle cells (RASMCs), this compound was shown to suppress proliferation induced by phorbol (B1677699) esters. nih.gov This effect was linked to the enhanced expression of peroxisome proliferator-activated receptor-delta (PPARδ) and inducible nitric oxide synthase (iNOS). nih.gov

Regarding cell migration, a critical step in neointima formation, this compound has also shown significant inhibitory activity. nih.gov In human saphenous vein VSMCs, therapeutically relevant concentrations of this compound significantly decreased migration induced by platelet-derived growth factor-BB (PDGF-BB). nih.gov This anti-migratory effect was found to be mediated through a previously lesser-known cAMP effector, the Exchange protein directly activated by cAMP (Epac). nih.gov The activation of Epac by this compound leads to the activation of Rap1 and subsequent inhibition of RhoA, a key regulator of the cytoskeletal rearrangements necessary for cell movement. nih.gov

In Vitro Effects of this compound on Vascular Smooth Muscle Cells
Cell TypeStimulusEffect of this compoundKey Mechanism
Canine Coronary Artery SMCshEGFInhibited proliferation. oup.comcAMP-dependent prevention of p27Kip1 downregulation. oup.com
Rat Aortic SMCsPhorbol EsterEliminated increase in proliferation. nih.govEnhanced PPARδ and iNOS expression. nih.gov
Human Saphenous Vein SMCsPDGF-BBInhibited migration. nih.govcAMP/Epac-mediated activation of Rap1 and inhibition of RhoA. nih.gov

Endothelial Cell Protection Studies in Vitro

Endothelial dysfunction is a hallmark of many cardiovascular diseases. This compound has been shown to exert protective effects on endothelial cells in various in vitro models. In bovine aortic endothelial cells, short-term treatment with this compound induced nitric oxide (NO) production and the phosphorylation of endothelial nitric oxide synthase (eNOS) via a cAMP/protein kinase A (PKA) pathway. nih.gov Furthermore, in a co-culture system of human umbilical vein endothelial cells (HUVECs) and fibroblasts, this compound was observed to promote the formation of capillary-like tubes, an indicator of angiogenesis, also mediated by the cAMP/PKA pathway. nih.gov

This compound also demonstrates cytoprotective effects against oxidative stress. In a peroxide-injured endothelial cell model, this compound significantly inhibited the decrease in cell viability and the increase in lipid peroxides caused by agents like t-butyl hydroperoxide. nih.gov This suggests an antioxidant-like property that could protect the endothelium from damage in ischemic conditions. nih.gov In cultured retinal pericytes, which are crucial for maintaining the blood-retinal barrier, this compound protected against injury induced by advanced glycation end products (AGEs), which are implicated in diabetic retinopathy. nih.gov this compound inhibited AGE-induced reactive oxygen species (ROS) generation and subsequent pericyte apoptosis, partly by down-regulating the expression of the AGE receptor. nih.gov

Platelet Aggregation Assays In Vitro

This compound is a potent inhibitor of platelet aggregation, a key process in thrombosis. nih.govnih.gov Its antiplatelet effects have been demonstrated in vitro using various agonists. Studies have shown that this compound inhibits platelet aggregation induced by ADP, collagen, and thrombin in rat platelet suspensions. nih.gov

The primary mechanism for this anti-aggregatory action is the stimulation of adenylate cyclase in platelets, leading to an increase in intracellular cAMP levels. nih.gov This elevation in cAMP is followed by an inhibition of calcium influx and a suppression of thromboxane (B8750289) A₂ (TXA₂) formation, both of which are critical for platelet activation and aggregation. nih.gov Research comparing different aggregometry methods found that this compound is particularly potent at inhibiting the initial stages of aggregation elicited by thromboxane A₂, suggesting it strongly interferes with this specific signaling pathway. nih.gov

Hepatocellular Steatosis Studies in Vitro

Non-alcoholic fatty liver disease (NAFLD) is characterized by the accumulation of lipids in hepatocytes (steatosis). researchgate.net In vitro studies using human-derived HepG2 cells have explored the effects of this compound on this process. When HepG2 cells were treated with fructose (B13574) to induce lipid accumulation, co-treatment with this compound was found to attenuate this effect. nih.gov

The mechanism underlying this observation involves the sirtuin 1 (SIRT1) signaling pathway. This compound increased the expression of hepatic SIRT1 and peroxisome proliferator-activated receptor α (PPARα), both of which are involved in regulating lipid metabolism. nih.gov The study also identified that this compound down-regulated the expression of microRNA-200a (miR-200a), which in turn regulates SIRT1 expression. nih.gov These findings suggest that this compound can reduce lipid accumulation in hepatocytes by modulating the miR-200a/SIRT1 signaling pathway. nih.gov

Animal Models of Vascular Dysfunction and Disease Pathogenesis

The therapeutic potential of this compound observed in vitro has been further investigated in various animal models of vascular disease.

In rodent models of pulmonary hypertension (PH), such as the chronic hypoxia-induced PH rat model, this compound treatment has been shown to rescue the physiological and structural abnormalities associated with the disease. frontiersin.org This includes improvements in pulmonary artery pressure and reductions in vascular remodeling. frontiersin.org Similarly, in a monocrotaline-induced PH rat model, nanoparticles encapsulating this compound demonstrated ameliorative effects on pulmonary arterial remodeling and right ventricular hypertrophy. nih.gov Canine models of chronic embolic PH have also shown that this compound exerts a dose-dependent vasodilating effect on pulmonary vessels, improving both right and left ventricular function. frontiersin.orgmdpi.com

In models of peripheral artery disease, this compound has shown efficacy. For instance, in stroke-prone spontaneously hypertensive rats (SHRSP), long-term oral administration of this compound improved survival rates and decreased the incidence of stroke, likely by improving cerebral circulation. nih.gov

The effects of this compound on renal function have also been studied. In a mouse model of renal failure, this compound administration improved intestinal microcirculation and barrier function by correcting imbalances in reactive oxygen species (ROS) and nitric oxide (NO). nih.gov In rat models of chronic kidney disease, this compound has been shown to maintain kidney microvasculature and renal plasma flow. mdpi.com

Furthermore, in a mouse model of fructose-induced hepatic steatosis, this compound treatment attenuated the development of fatty liver and induced the transcription of genes involved in lipid metabolism, consistent with the in vitro findings. nih.gov In a model of concanavalin (B7782731) A-induced liver injury in mice, which mimics fulminant hepatic failure, this compound administration reduced mortality and suppressed histological signs of injury, partly by increasing hepatic blood flow and modulating inflammatory cytokine levels. nih.gov

Effects of this compound in Animal Models of Disease
Disease ModelAnimalKey Outcomes of this compound Treatment
Chronic Hypoxia-Induced Pulmonary HypertensionRatReduced pulmonary artery pressure and vascular remodeling. frontiersin.org
Monocrotaline-Induced Pulmonary HypertensionRatAmeliorated pulmonary arterial remodeling and right ventricular hypertrophy. nih.gov
Chronic Embolic Pulmonary HypertensionDogPulmonary vasodilation and improved ventricular function. frontiersin.orgmdpi.com
Spontaneous StrokeRat (SHRSP)Improved survival and reduced stroke incidence. nih.gov
Renal FailureMouseImproved intestinal microcirculation and barrier function. nih.gov
Fructose-Induced Hepatocellular SteatosisMouseAttenuated hepatic steatosis and modulated lipid metabolism genes. nih.gov
Concanavalin A-Induced Liver InjuryMouseReduced mortality, suppressed liver injury, and improved hepatic blood flow. nih.gov

Pulmonary Hypertension Models

The effects of this compound have been extensively studied in animal models of pulmonary hypertension (PH), a condition characterized by high blood pressure in the lung arteries.

In chronically hypoxic rats , a common model for PH, intravenous administration of this compound demonstrated significant acute pulmonary vasodilation. nih.gov A study comparing hypoxic (H) and normoxic (N) rats showed that this compound induced a similar relative degree of acute pulmonary vasodilation in both groups. nih.gov However, the vasodilatory response was more sustained in the hypoxic rats. nih.gov In isolated perfused lungs from both groups, this compound also elicited comparable pulmonary vasodilator responses. nih.gov Furthermore, in a rat model of monocrotaline-induced PH, combination therapy of this compound with sildenafil (B151) showed additive effects in improving pulmonary hemodynamics compared to either drug alone. nih.gov This combination also resulted in a 100% survival rate over a 6-week follow-up period, a significant improvement compared to monotherapy or saline-treated rats. nih.gov

Another study in chronically hypoxic rats found that this compound treatment significantly rescued abnormalities in structural proliferation of the pulmonary artery and reduced the right ventricular systolic pressure. frontiersin.org

Model Key Findings Reference
Chronically Hypoxic RatsIntravenous this compound (20 micrograms/kg) caused acute pulmonary vasodilation of 17.7% in hypoxic rats and 16.8% in normoxic rats. The effect was more prolonged in hypoxic rats. nih.gov
Chronically Hypoxic RatsThis compound treatment significantly reduced abnormalities in pulmonary artery structural proliferation and lowered right ventricular systolic pressure. frontiersin.org
Monocrotaline-induced PH RatsCombination therapy with sildenafil further improved pulmonary hemodynamics and led to 100% survival over 6 weeks. nih.gov

In canine vasoconstrictive models of PH, induced by the continuous infusion of U-46619 (a thromboxane A2 mimetic), this compound was shown to be selective for the pulmonary circulation. nih.gov When compared with prostaglandin E1, nitroglycerin, and nifedipine (B1678770), this compound effectively decreased pulmonary arterial pressure and pulmonary vascular resistance while increasing cardiac output. nih.gov Its vasodilative effect was found to be the most selective for the pulmonary circulation among the tested vasodilators. nih.gov In canine models of chronic embolic PH, all tested doses of this compound significantly decreased systolic pulmonary arterial pressure and pulmonary vascular impedance. frontiersin.orgfrontiersin.org Higher doses also led to a significant decrease in systemic vascular impedance. frontiersin.orgfrontiersin.org

Model Key Findings Reference
Canine Vasoconstrictive Model (U-46619 induced)This compound selectively decreased pulmonary arterial pressure and pulmonary vascular resistance. nih.gov
Canine Chronic Embolic PH ModelAll tested doses significantly decreased systolic pulmonary arterial pressure and pulmonary vascular impedance. frontiersin.orgfrontiersin.org

Peripheral Arterial Disease Models

Preclinical investigations into this compound for peripheral arterial disease (PAD) have highlighted its vasodilatory and antiplatelet effects. nih.govscispace.com These studies suggest that by binding to prostacyclin membrane receptors, this compound inhibits the release of intracellular calcium ions, leading to smooth muscle relaxation and vasodilation. nih.govscispace.comnih.gov In animal models of arterial injury, this compound has demonstrated protective effects on the vasculature. researchgate.net While specific data from preclinical PAD models on metrics like walking distance or ulcer healing are not detailed in the provided search results, the established mechanisms of action in animal studies provide a strong rationale for its use in conditions like Buerger's disease and arteriosclerosis obliterans. nih.govscispace.com

Chronic Kidney Disease (CKD) Animal Models

This compound has shown promise in various animal models of chronic kidney disease (CKD), demonstrating renoprotective effects.

In nephritic and partially nephrectomized rats , this compound has been shown to inhibit the reduction in kidney function and improve survival. nih.govresearchgate.net In a rat glomerulonephritis model, this compound ameliorated established renal dysfunction. dntb.gov.ua

Model Key Findings Reference
Nephritic & Partially Nephrectomized RatsInhibited the decline in kidney function and improved survival rates. nih.govresearchgate.net
Rat Glomerulonephritis ModelAmeliorated established renal dysfunction. dntb.gov.ua
Feline CKD (Naturally Occurring)Inhibited the increase in serum creatinine (B1669602) over 180 days compared to placebo. nih.govresearchgate.net
Feline CKD (IRIS Stage 3)Associated with improved overall survival. nih.govresearchgate.net

Cardiac Fibrosis Models

In a model of Angiotensin II-induced cardiac fibrosis , this compound demonstrated significant anti-fibrotic effects in neonatal rat cardiac fibroblasts. nih.gov this compound inhibited the proliferation of these cells in a concentration- and time-dependent manner. nih.gov It also suppressed the Angiotensin II-induced expression of collagen I mRNA and protein synthesis. nih.gov The study concluded that these effects are mediated through the activation of the prostacyclin receptor and subsequent suppression of the TGF-β-Smad signaling pathway. nih.gov

Model Key Findings Reference
Angiotensin II-induced Cardiac Fibroblasts (Neonatal Rat)Inhibited cardiac fibroblast proliferation in a concentration- and time-dependent manner. nih.gov
Angiotensin II-induced Cardiac Fibroblasts (Neonatal Rat)Suppressed Angiotensin II-induced collagen I mRNA expression and protein synthesis. nih.gov

Hepatic Ischemia-Reperfusion Injury Models

In a mouse model of hepatic ischemia-reperfusion (IR) injury , preconditioning with this compound sodium (BPS) showed significant protective effects. nih.govdovepress.comnih.gov Mice pre-treated with BPS exhibited effectively reduced serum levels of alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST), which are markers of liver damage. dovepress.comnih.gov This preconditioning also led to improved pathological outcomes and a reduction in the production of inflammatory mediators such as tumor necrosis factor-α (TNF-α) and interleukin-1β (IL-1β). nih.govnih.gov The protective effects were associated with the suppression of inflammation, apoptosis, and autophagy, partly through the inhibition of the P38 and JNK signaling pathways. nih.govdovepress.comnih.gov

Biomarker Effect of this compound Preconditioning Reference
Serum ALT & ASTSignificantly reduced levels dovepress.comnih.gov
TNF-α & IL-1βAmeliorated production nih.govnih.gov
Liver HistopathologyImproved pathological damage nih.gov

Diabetic Nephropathy Models in Rats

In high-fat diet/streptozotocin-induced diabetic rats , a model for type 2 diabetic nephropathy, this compound demonstrated significant renoprotective effects. nih.govnih.gov Treatment with this compound resulted in significantly lower blood glucose levels, 24-hour urinary albumin excretion, and serum creatinine compared to untreated diabetic rats. nih.gov Furthermore, levels of inflammatory markers such as hs-CRP and IL-6 were also significantly reduced in the this compound-treated group. nih.gov Another study using a similar model found that this compound improved renal function and blood lipid profiles, and reduced inflammatory factors like IL-6, hs-CRP, and TNF-α. semanticscholar.org This study also showed that this compound inhibited the protein expression of p-P38MAPK, TGF-β1, and COX-2, suggesting its mechanism of action involves the inhibition of the P38MAPK signaling pathway. semanticscholar.org

Parameter Effect of this compound Treatment Reference
Blood GlucoseSignificantly lower nih.gov
24-h Urinary AlbuminSignificantly lower nih.gov
Serum CreatinineSignificantly lower nih.gov
hs-CRP & IL-6Significantly lower nih.gov
TNF-αDecreased levels semanticscholar.org
p-P38MAPK, TGF-β1, COX-2Inhibited protein expression semanticscholar.org

Renal Interstitial Fibrosis Models

In a unilateral ureteral obstruction (UUO) mouse model of renal interstitial fibrosis, this compound sodium demonstrated potent therapeutic effects. nih.gov Treatment with this compound protected against the development of interstitial fibrosis. nih.gov The study found that this compound mitigates fibrosis by repairing renal microvessels and suppressing the endothelial-mesenchymal transition (EndMT) process. nih.gov This is achieved through the inhibition of inflammatory and oxidative stress pathways. nih.gov

Model Key Findings Reference
Unilateral Ureteral Obstruction (Mouse)Protected against interstitial fibrosis. nih.gov
Unilateral Ureteral Obstruction (Mouse)Mitigated fibrosis by repairing renal microvessels and suppressing EndMT. nih.gov
Unilateral Ureteral Obstruction (Mouse)Inhibited inflammatory and oxidative stress pathways. nih.gov

Stroke-Prone Spontaneously Hypertensive Rat (SHRSP) Models for Cerebrovascular Protection

This compound sodium, a stable and orally active prostacyclin (PGI2) analog, has been investigated for its potential cerebrovascular protective effects in stroke-prone spontaneously hypertensive rats (SHRSP), a well-established genetic model for hypertension and stroke. nih.govnih.govresearchgate.net These rats inherently develop severe hypertension early in life and have a high susceptibility to stroke, making them a valuable tool for preclinical stroke research. researchgate.net

In one study, orally administered this compound at a dose of 100 μg/kg twice daily, from 56 to 385 days of age, demonstrated a significant improvement in the survival rate and a decreased incidence of stroke in SHRSP. nih.govresearchgate.net The protective effects observed in this model are thought to be primarily mediated by the improvement of cerebral circulation. nih.govresearchgate.net

However, the route of administration appears to play a crucial role in the efficacy of this compound in this model. Another study found that oral administration of this compound at doses of 30, 100, or 300 micrograms/kg/day did not prevent the progressive increase in systolic blood pressure. nih.gov While oral administration did lead to a transient reduction in mean arterial pressure, this effect was not sustained for more than four hours. nih.gov Consequently, proteinuria and cerebrovascular lesions still developed in all SHRSPs receiving oral this compound. nih.gov

In stark contrast, continuous subcutaneous infusion of this compound yielded more promising results. An infusion of 2.8 mg/kg/day of this compound significantly reduced systolic blood pressure and markedly diminished the development of both renal and cerebrovascular lesions. nih.gov A lower infusion dose of 0.9 mg/kg/day also provided partial protection against these lesions, though to a lesser extent than the higher dose. nih.gov These findings suggest that the protective effects of this compound against stroke and renal damage in SHRSP are closely linked to its ability to produce a sustained reduction in blood pressure, which was achieved through continuous subcutaneous infusion but not with oral administration in this particular study. nih.gov

The table below summarizes the key findings from preclinical studies of this compound in SHRSP models.

Administration RouteDosageKey FindingsReference
Oral100 μg/kg, twice dailyImproved survival rate, decreased incidence of stroke. nih.govresearchgate.net
Oral30, 100, or 300 μg/kg/dayNo effect on progressive systolic blood pressure increase; transient reduction in mean arterial pressure (<4h); proteinuria and cerebrovascular lesions developed. nih.gov
Subcutaneous Infusion2.8 mg/kg/dayReduced systolic blood pressure; markedly diminished development of renal and cerebrovascular lesions. nih.gov
Subcutaneous Infusion0.9 mg/kg/dayLesser reduction in blood pressure and partial protection against cerebral and renal lesions compared to the higher dose. nih.gov

Models of In-Stent Restenosis

The efficacy of this compound sodium in preventing in-stent restenosis, the re-narrowing of a blood vessel after stent implantation, has been evaluated in preclinical animal models. nih.govnih.gov These studies have highlighted the inhibitory effects of this compound on key pathological processes underlying restenosis, namely platelet aggregation and smooth muscle cell (SMC) proliferation. nih.gov

In a canine model, short-term intravenous administration of this compound (0.35 μg/kg per minute) for 5 hours, starting 30 minutes before stenting, significantly suppressed in situ platelet aggregation compared to a saline control. nih.gov Furthermore, this short-term treatment led to a significant reduction in SMC proliferation at 7 and 14 days post-stenting. nih.gov Over an intermediate term of 4 weeks, the intima to media area ratio, a measure of neointimal thickening, was significantly lower in the veins treated with this compound compared to the control veins. nih.gov These findings suggest that even a short duration of this compound treatment during the stenting procedure can have lasting beneficial effects by inhibiting the initial triggers of restenosis. nih.gov

Another study utilizing an atherosclerotic rabbit model further supports the role of this compound in inhibiting restenosis after balloon angioplasty. nih.gov In this model, a high dose of this compound (100 micrograms/kg twice daily) administered subcutaneously for 4 weeks resulted in a significant preservation of the luminal diameter compared to the control group. nih.gov Interestingly, a short-term, 2-day high-dose treatment with this compound following angioplasty also showed a similar significant preservation of the luminal diameter, reinforcing the importance of early intervention. nih.gov In contrast, a lower dose of this compound (50 micrograms/kg twice daily) did not produce a significant effect on luminal diameter. nih.gov

The following table summarizes the key findings from preclinical studies of this compound in models of in-stent restenosis.

Animal ModelAdministration Route and DurationKey FindingsReference
Dog (Iliac Vein Stenting)Intravenous, 5 hoursSuppressed platelet aggregation; reduced SMC proliferation at 7 and 14 days; significantly lower intima:media area ratio at 4 weeks. nih.gov
Rabbit (Atherosclerotic Femoral Artery Angioplasty)Subcutaneous, 4 weeks (high-dose)Significant preservation of luminal diameter. nih.gov
Rabbit (Atherosclerotic Femoral Artery Angioplasty)Subcutaneous, 2 days (high-dose)Significant preservation of luminal diameter. nih.gov
Rabbit (Atherosclerotic Femoral Artery Angioplasty)Subcutaneous, 4 weeks (low-dose)No significant difference in luminal diameter compared to control. nih.gov

Comparative Preclinical Pharmacology with Other Prostanoids and Vasodilators

Comparison with Epoprostenol (B1671539) (PGI2) and PGE1

This compound is a chemically stable and orally active analog of epoprostenol (prostacyclin or PGI2). researchgate.netresearchgate.netnih.gov Epoprostenol itself is a potent vasodilator and inhibitor of platelet aggregation, but its clinical utility is limited by its very short half-life. researchgate.netnih.gov this compound was developed to overcome this limitation while retaining the beneficial pharmacological properties of PGI2. nih.gov

In preclinical studies, both epoprostenol and prostaglandin E1 (PGE1) have been shown to be effective vasodilators. nih.gov However, neither agent has demonstrated pulmonary specificity, meaning they dilate blood vessels throughout the body, not just in the lungs. nih.gov In a canine model of vasoconstrictive pulmonary hypertension, this compound was found to be selective for the pulmonary circulation, whereas PGE1 showed poor selectivity for the pulmonary vasculature. nih.gov

A network meta-analysis of clinical trials in pulmonary arterial hypertension suggested that epoprostenol may lead to more favorable improvements in functional class compared to this compound. nih.gov However, it is important to note that this was an indirect comparison based on separate clinical trials and not a head-to-head preclinical study.

Differentiation from Non-Prostanoid IP Receptor Agonists (e.g., Selexipag)

This compound is a prostacyclin analog that acts as an agonist at the prostacyclin (IP) receptor. arvojournals.org Selexipag (B1681723) is a more recently developed oral medication that is also a selective IP receptor agonist but is structurally distinct from prostacyclin and its analogs. researchgate.netnih.gov

Preclinical data directly comparing the pharmacological profiles of this compound and selexipag are limited. However, clinical studies have explored the strategy of switching patients from this compound to selexipag. nih.govnih.govresearchgate.net These studies suggest that for some patients with pulmonary arterial hypertension who are not adequately managed with this compound, transitioning to selexipag may be a viable and well-tolerated option. nih.govresearchgate.net In one study, a subset of patients who were on higher doses of this compound at baseline and were able to tolerate higher doses of selexipag experienced improvements in hemodynamic parameters. nih.gov This suggests that selexipag may offer a greater therapeutic window or efficacy in certain patient populations compared to this compound.

Comparison with Other Vasodilators (e.g., nitroglycerin, nifedipine)

In a canine model of vasoconstrictive pulmonary hypertension, the acute hemodynamic effects of this compound were compared with those of nitroglycerin and nifedipine. nih.gov this compound and nitroglycerin both decreased pulmonary arterial pressure, while nifedipine, a calcium channel blocker, actually increased it in this model. nih.govnih.gov

A key differentiating factor was the selectivity for the pulmonary circulation. This compound demonstrated selectivity for the pulmonary vasculature. nih.gov In contrast, both nitroglycerin and nifedipine showed poor selectivity, indicating a more generalized systemic vasodilatory effect. nih.govnih.gov Furthermore, this compound increased cardiac output and decreased pulmonary vascular resistance, effects not observed with nitroglycerin. nih.gov

The table below provides a comparative summary of the preclinical effects of this compound and other vasodilators.

CompoundEffect on Pulmonary Arterial Pressure (Canine Model)Selectivity for Pulmonary CirculationEffect on Cardiac Output (Canine Model)Reference
This compoundDecreasedSelectiveIncreased nih.gov
NitroglycerinDecreasedPoorNo significant change nih.gov
NifedipineIncreasedPoorIncreased nih.gov
PGE1IncreasedPoorIncreased nih.gov

Investigation of Synergistic or Antagonistic Effects with Other Research Agents in Preclinical Settings

Preclinical studies have explored the potential for synergistic or antagonistic interactions between this compound and other agents.

In a study on atherosclerotic rabbits, the combination of a low dose of this compound (50 micrograms/kg twice daily) with aspirin (B1665792) (30 mg once daily) did not result in a significant preservation of luminal diameter after angioplasty, an effect that was also not seen with either agent alone at these doses. nih.gov This suggests a lack of synergistic effect between low-dose this compound and aspirin in this particular model of restenosis.

Another area of investigation has been the interplay between this compound and the nitric oxide (NO) pathway. In healthy cats, this compound was found to reduce plasma aldosterone (B195564) concentrations. nih.gov This effect was reversed by the administration of an NO synthase (NOS) inhibitor, suggesting that the aldosterone-lowering effect of this compound is mediated by the activation of eNOS and subsequent NO production. nih.gov This highlights a potential synergistic interaction between the prostacyclin and nitric oxide signaling pathways.

Effects with Nitric Oxide Synthase (NOS) Inhibition in Cats

Preclinical studies in healthy cats have explored the interplay between this compound and the nitric oxide synthase (NOS) pathway, particularly concerning its effects on the renin-aldosterone system and hemodynamics. preprints.orgnih.govmdpi.com Research indicates that this compound's mechanism may involve the enhancement of NOS activity. preprints.orgnih.gov

In a placebo-controlled pharmacological study, the oral administration of this compound was found to significantly reduce plasma aldosterone concentration (PAC) compared to a placebo. nih.govbohrium.com This effect was notably reversed upon the co-administration of the NOS inhibitor N(G)-nitro-L-arginine methyl ester (L-NAME). nih.govnih.govbohrium.com The reversal of this compound's effect on aldosterone by L-NAME suggests that the drug's ability to lower PAC is dependent on the NOS pathway. preprints.orgbohrium.com This finding points to the possibility that this compound may modulate aldosterone synthesis through the increased production of nitric oxide (NO). bohrium.com this compound is known to induce endothelial NO synthase (eNOS), which leads to increased intracellular NO levels. nih.govmdpi.com

While this compound influenced aldosterone levels, it did not cause significant changes in plasma renin concentration (PRC) or other hemodynamic parameters like mean blood pressure and heart rate when compared to the placebo in healthy cats. nih.govmdpi.combohrium.com However, the addition of L-NAME to the this compound treatment not only reversed the PAC reduction but also resulted in a higher mean blood pressure and a lower heart rate compared to the this compound-only phase. bohrium.com The opposing relationships between the effects of this compound alone and this compound with L-NAME on PAC, mean blood pressure, heart rate, estimated renal plasma flow (RPF), and estimated renal vascular resistance (RVR) further support the link between this compound and NOS activity. nih.govbohrium.com

These findings in feline models demonstrate that this compound's effect on suppressing plasma aldosterone is mediated by NOS activity, providing insight into its pharmacological mechanism. preprints.orgmdpi.com

Table 1: Effects of this compound and NOS Inhibition in Healthy Cats

Parameter Placebo vs. This compound This compound vs. This compound + L-NAME Key Finding
Plasma Aldosterone Concentration (PAC) Reduced with this compound (p < 0.05) nih.govbohrium.com Reduction reversed by L-NAME (p < 0.01) nih.govbohrium.com This compound suppresses PAC via a NOS-dependent mechanism. preprints.orgmdpi.com
Plasma Renin Concentration (PRC) No significant difference nih.govbohrium.com - This compound did not significantly affect PRC. nih.govbohrium.com
Mean Blood Pressure (MBP) No significant difference bohrium.com Higher with L-NAME bohrium.com The effects of this compound on MBP are counteracted by NOS inhibition. bohrium.com

Potential Metabolic Interactions with P450 Enzyme Modulators in Vitro

The potential for this compound to cause drug-drug interactions through the cytochrome P450 (P450) enzyme system has been investigated in vitro. jst.go.jpresearchgate.netnii.ac.jp These studies are crucial for predicting how the drug might be affected by or affect other medications that are metabolized by these enzymes. nih.govbiomolther.orgmdpi.com The research focused on three key areas: identifying which P450 isoforms metabolize this compound, determining if this compound induces P450 enzyme expression, and assessing if this compound inhibits P450 enzyme activity. researchgate.netmdpi.com

Metabolism by P450 Isoforms In vitro studies using P450-expressing insect cell microsomes were conducted to characterize the metabolic pathway of this compound. jst.go.jpresearchgate.net At a concentration of 20 μM, this compound was found to be only slightly metabolized by the CYP2C8 isoform. jst.go.jpresearchgate.netnii.ac.jp No metabolism was detected by a panel of other major P450 isoforms, including CYP1A1, CYP2A6, CYP2B6, CYP2C9, CYP2C19, CYP2D6, CYP2E1, CYP3A4, and CYP4A11. jst.go.jpresearchgate.net These results strongly suggest that no single P450 isoform is a major contributor to the metabolism of this compound. jst.go.jpresearchgate.net

Induction of P450 Isoforms The potential for this compound to induce the expression of P450 enzymes was evaluated using human hepatocytes. jst.go.jpresearchgate.net At concentrations ranging from 1 to 100 μM, this compound did not induce any of the tested P450 isoforms, which included CYP1A2, CYP2C9, CYP2C19, and CYP3A4. jst.go.jpresearchgate.netnii.ac.jp This indicates that this compound is unlikely to accelerate the metabolism of other drugs that are substrates for these enzymes. jst.go.jpresearchgate.net

Inhibition of P450 Isoforms The inhibitory effects of this compound on P450 activity were assessed using human liver microsomes. jst.go.jpresearchgate.net In these in vitro assays, this compound, at concentrations between 0.05 and 1 μM, did not inhibit any of the major P450 isoforms tested: CYP1A2, CYP2A6, CYP2C8, CYP2C9, CYP2C19, CYP2D6, and CYP3A4. jst.go.jpresearchgate.netnii.ac.jp

Based on these comprehensive in vitro findings, it is concluded that this compound has a low potential for engaging in drug-drug interactions mediated by the cytochrome P450 system, as it is not a significant substrate, inducer, or inhibitor of the major P450 isoforms. jst.go.jpresearchgate.net

Table 2: In Vitro Metabolic Profile of this compound by Cytochrome P450 Isoforms

P450 Isoform Metabolic Activity
CYP1A1 Not metabolized jst.go.jp
CYP2A6 Not metabolized jst.go.jpresearchgate.net
CYP2B6 Not metabolized jst.go.jpresearchgate.net
CYP2C8 Slightly metabolized jst.go.jpresearchgate.netnii.ac.jp
CYP2C9 Not metabolized jst.go.jpresearchgate.net
CYP2C19 Not metabolized jst.go.jpresearchgate.net
CYP2D6 Not metabolized jst.go.jpresearchgate.net
CYP2E1 Not metabolized jst.go.jp
CYP3A4 Not metabolized jst.go.jpresearchgate.net

Table 3: In Vitro Induction and Inhibition Potential of this compound on Cytochrome P450 Isoforms

P450 Isoform Induction Potential (1-100 μM) jst.go.jpresearchgate.net Inhibition Potential (0.05-1 μM) jst.go.jpresearchgate.net
CYP1A2 No induction No inhibition
CYP2A6 Not Tested No inhibition
CYP2C8 Not Tested No inhibition
CYP2C9 No induction No inhibition
CYP2C19 No induction No inhibition
CYP2D6 Not Tested No inhibition

Table 4: List of Compounds Mentioned

Compound Name
This compound
N(G)-nitro-L-arginine methyl ester (L-NAME)
Nitric Oxide (NO)
Aldosterone

Metabolic Pathways and Preclinical Pharmacokinetics of Beraprost

In Vitro Metabolic Studies of Beraprost Sodium

In vitro studies are fundamental in elucidating the metabolic pathways of a drug candidate, providing insights into its potential for drug-drug interactions.

Cytochrome P450 (CYP) Isoform Involvement (e.g., CYP2C8)

Research utilizing human liver microsomes and recombinant CYP isoforms has demonstrated that this compound undergoes minor metabolism. Specifically, studies have identified that the Cytochrome P450 isoform CYP2C8 is slightly involved in the metabolism of this compound. However, this interaction is not considered a major metabolic pathway for the compound.

Absence of Major Metabolism by Other P450 Isoforms

Extensive in vitro screening has revealed that other major Cytochrome P450 isoforms are not significantly involved in the metabolism of this compound. These isoforms include CYP1A2, CYP2A6, CYP2B6, CYP2C9, CYP2C19, CYP2D6, CYP2E1, and CYP3A4. This limited involvement of the CYP450 system suggests a lower potential for metabolic drug-drug interactions mediated by these enzymes.

P450 Induction and Inhibition Profiles

Further investigation into the drug-drug interaction potential of this compound has focused on its ability to induce or inhibit CYP450 enzymes. Studies have shown that this compound does not exhibit any significant induction of major CYP450 isoforms. Similarly, it does not demonstrate clinically relevant inhibition of these enzymes. This profile further supports the low likelihood of this compound being involved in significant pharmacokinetic interactions with co-administered drugs that are substrates for these enzymes.

Table 1: Summary of In Vitro Metabolic Profile of this compound

Parameter Finding
CYP2C8 Involvement Minor substrate
Other CYP Isoforms No significant metabolism
CYP Induction No significant induction

| CYP Inhibition | No significant inhibition |

Preclinical Pharmacokinetic Profiles in Animal Models (e.g., rats, cats)

Preclinical studies in animal models are essential for characterizing the absorption, distribution, metabolism, and excretion (ADME) of a drug, providing a basis for understanding its behavior in humans.

Absorption and Bioavailability in Animal Species

Rats: Following oral administration in male rats, this compound is absorbed, with the peak plasma concentration (Cmax) being reached relatively quickly. Studies have reported specific pharmacokinetic parameters after oral administration. For instance, after a dose of 0.2 mg/kg, the area under the plasma concentration-time curve (AUC) was found to be 98.2 ± 23.7 ng·hr/mL, which accounted for 81% of the AUC after intravenous injection at the same dose, indicating good bioavailability. jst.go.jp In situ absorption studies in rats have shown that this compound sodium is readily absorbable from the small intestine. nii.ac.jp

Table 2: Pharmacokinetic Parameters of this compound in Male Rats after Oral Administration

Dose (mg/kg) Cmax (ng/mL) AUC (ng·hr/mL)
0.04 18.4 ± 11.4 -
0.2 42.7 ± 15.9 98.2 ± 23.7

Cats: While this compound has been studied in cats, particularly for its potential therapeutic effects in chronic kidney disease, detailed pharmacokinetic data regarding its absorption and bioavailability in this species are not extensively published in the available scientific literature. Studies have focused more on the pharmacodynamic effects and safety at specific doses. mdpi.comnih.gov

Distribution Characteristics in Preclinical Models

Rats: Quantitative distribution studies using radiolabeled this compound sodium in male rats have indicated that after absorption, the compound is distributed to various tissues. nii.ac.jp These studies suggest the possibility of extensive metabolism in the liver, followed by biliary excretion and potential enterohepatic circulation. nii.ac.jp The distribution pattern is a key factor in understanding the drug's site of action and potential for accumulation.

Cats: Specific studies detailing the tissue distribution of this compound in cats are limited. The available research in felines has primarily centered on clinical outcomes and hemodynamic responses rather than comprehensive pharmacokinetic profiling of tissue concentrations. mdpi.comnih.gov

Elimination Pathways and Half-Life in Animal Studies

Preclinical studies in animal models have been crucial in elucidating the elimination pathways of this compound. Research involving radiolabeled this compound has shown that the compound is extensively metabolized and rapidly excreted. The primary routes of elimination are via feces and urine, with notable differences observed between species and sexes. jst.go.jpnii.ac.jp

In rats, excretion of orally or intravenously administered this compound is rapid and nearly complete. jst.go.jpnii.ac.jp A significant sex-dependent difference in excretion routes has been identified in this species. Male rats predominantly excrete the compound and its metabolites via the feces, accounting for approximately 85% of the administered dose, irrespective of the administration route. jst.go.jpnii.ac.jp In contrast, female rats excrete about half of the dose in the urine, suggesting a sex-specific variance in the biotransformation of this compound. jst.go.jpnii.ac.jp These findings in rats point towards extensive metabolism in the liver, followed by significant biliary excretion and potential enterohepatic circulation. jst.go.jpnii.ac.jp

Studies in dogs also demonstrate that fecal excretion is the main elimination pathway. jst.go.jp After oral administration of ³H-labeled this compound sodium, male dogs excreted 73.8% of the dose in feces and 14.7% in urine within 72 hours. jst.go.jp Female dogs showed a similar pattern, with 69.6% of the dose eliminated in feces and 17.6% in urine over the same period. jst.go.jp

The metabolic processes leading to elimination are varied and involve several key reactions. In rats, the primary metabolic pathway is β-oxidation of the α-side chain, leading to the formation of metabolites like 2,3-dinor-beraprost, which is the major metabolite found in both urine and feces. nii.ac.jp Other identified metabolic reactions include the oxidation of the hydroxyl group at the C15-position, hydrogenation of the double bond, and oxygenation at the ω-side chain. jst.go.jpnii.ac.jp In dogs, this compound is similarly metabolized through β-oxidation, reduction of the C-13 double bond, oxidation of the C-15 hydroxy group, ω-oxidation of the ω-side chain, and conjugation with taurine. jst.go.jp The major metabolites identified in dogs were 2,3-dinor-beraprost and 13,14-dihydro-2,3-dinor-15-oxo-beraprost. jst.go.jp

Animal ModelRoute of AdministrationExcretion RoutePercentage of Dose ExcretedTime FrameReference
Male RatOral / IVFeces~85%Not Specified jst.go.jpnii.ac.jp
Female RatOral / IVUrine~50%Not Specified jst.go.jpnii.ac.jp
Male DogOralFeces73.8%72 hours jst.go.jp
Urine14.7%
Female DogOralFeces69.6%72 hours jst.go.jp
Urine17.6%

Impact of Isomerism on Pharmacokinetics of this compound Analogs

This compound is a chemically complex molecule, administered as a mixture of four stereoisomers. researchgate.net It possesses six chiral centers, resulting in two diastereomeric pairs of enantiomers. researchgate.net The presence of multiple isomers is a critical factor in its pharmacokinetics, as enantiomers and diastereomers can interact differently with the chiral environment of the body, including metabolic enzymes and transport proteins. scilit.comnih.gov This differential interaction, known as stereoselectivity, can lead to significant variations in the absorption, distribution, metabolism, and excretion of each isomer. slideshare.net

The pharmacokinetic processes for chiral drugs are often stereoselective because the enzymes and receptors they interact with are themselves chiral macromolecules. nih.gov This can result in one isomer being metabolized or eliminated more rapidly than another, leading to different plasma concentrations and durations of action. scilit.comslideshare.net Consequently, the pharmacological activity may reside primarily in one specific isomer, known as the eutomer.

Transporter-Mediated Interactions in Preclinical Research

The movement of drugs across cellular membranes is often facilitated by membrane transporters, which can significantly influence a drug's pharmacokinetics and potential for drug-drug interactions. nih.gov Preclinical in vitro research has been conducted to identify which transporters recognize this compound as a substrate. These studies are essential for predicting how this compound might interact with co-administered drugs that are substrates or inhibitors of the same transporters.

An in vitro study utilizing various transporter-expressing cell lines and membrane vesicles systematically evaluated the interaction of this compound with a panel of key drug transporters. nih.gov The results confirmed that this compound is a substrate for six important transporters, including both uptake and efflux proteins. nih.gov

The identified transporters are:

P-glycoprotein (P-gp, ABCB1) : An efflux transporter that actively pumps substrates out of cells.

Breast Cancer Resistance Protein (BCRP, ABCG2) : Another critical efflux transporter involved in multidrug resistance.

Organic Anion Transporter 3 (OAT3, SLC22A8) : An uptake transporter, primarily in the kidney, involved in the secretion of drugs into urine.

Organic Anion Transporting Polypeptide 1B1 (OATP1B1, SLCO1B1) : A major uptake transporter in the liver.

Organic Anion Transporting Polypeptide 1B3 (OATP1B3, SLCO1B3) : Another hepatic uptake transporter.

Multidrug Resistance-Associated Protein 2 (MRP2, ABCC2) : An efflux transporter involved in biliary excretion. nih.gov

The identification of this compound as a substrate for these transporters suggests that its disposition can be influenced by genetic polymorphisms in the genes encoding these proteins or by co-administration of drugs that inhibit or induce these transporters. nih.gov For example, inhibition of hepatic uptake transporters like OATP1B1/1B3 could decrease the clearance of this compound, while inhibition of efflux transporters like P-gp and BCRP could alter its distribution.

TransporterGene NameFunctionThis compound as a Substrate?Inhibitor Used in StudyReference
P-glycoprotein (P-gp)ABCB1EffluxYesVerapamil nih.gov
Breast Cancer Resistance Protein (BCRP)ABCG2EffluxYesKo143 nih.gov
Organic Anion Transporter 3 (OAT3)SLC22A8UptakeYesProbenecid nih.gov
Organic Anion Transporting Polypeptide 1B1 (OATP1B1)SLCO1B1UptakeYesRifampicin nih.gov
Organic Anion Transporting Polypeptide 1B3 (OATP1B3)SLCO1B3UptakeYesRifampicin nih.gov
Multidrug Resistance-Associated Protein 2 (MRP2)ABCC2EffluxYesSulfobromophthalein (BSP) nih.gov

Analytical Methodologies for Beraprost Research

Chromatographic Techniques for Purity and Identity Confirmation (e.g., HPLC, NMR, MS)

The purity and identity of Beraprost are critical quality attributes that are rigorously assessed using a combination of chromatographic and spectroscopic techniques. High-Performance Liquid Chromatography (HPLC) is a cornerstone for purity assessment, while Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable for confirming its chemical identity and structure.

High-Performance Liquid Chromatography (HPLC) is widely employed to determine the purity of this compound, with assays demonstrating a purity of ≥98% being commercially available. tocris.comsigmaaldrich.com These methods are capable of separating this compound from potential impurities and degradation products.

Coupling HPLC with Mass Spectrometry (LC-MS/MS) provides a powerful tool for both quantification and identity confirmation. In these methods, this compound is first separated by HPLC and then ionized and detected by a mass spectrometer. The specific mass-to-charge ratio (m/z) of the parent ion and its fragmentation pattern serve as a highly specific fingerprint for the molecule. For instance, in multiple reaction monitoring (MRM) mode, the transition of the deprotonated this compound molecule at m/z 397.1 to a specific product ion at m/z 269.0 is often used for its selective detection and quantification. sci-hub.se

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for the unambiguous structural elucidation and identity confirmation of this compound. While not typically used for routine purity analysis in the same high-throughput manner as HPLC, NMR provides detailed information about the chemical structure, including the connectivity of atoms and stereochemistry. Techniques such as 1H NMR and 13C NMR are fundamental in confirming that the synthesized molecule has the correct and expected structure. The combination of HPLC with NMR (HPLC-NMR) can also be utilized for the direct structural characterization of the main compound as well as any impurities present in the sample. nih.govresearchgate.net

Mass Spectrometry (MS), often used in conjunction with HPLC, is crucial for confirming the molecular weight of this compound. nih.gov High-resolution mass spectrometry can provide a highly accurate mass measurement, further solidifying the identity of the compound by confirming its elemental composition.

Interactive Data Table: Chromatographic and Spectrometric Parameters for this compound Analysis

ParameterHPLCLC-MS/MS
Column C18C18
Mobile Phase Varies; often a mixture of an organic solvent (e.g., methanol, acetonitrile) and an aqueous buffer.0.1% formic acid-methanol (30:70, v/v) nih.govresearchgate.net
Detection UV detectorTandem mass spectrometer (negative ionization mode) nih.govresearchgate.net
Purity Assay ≥98% tocris.comsigmaaldrich.comN/A
Identity Confirmation Retention timeMass transition (e.g., m/z 397 > 269) nih.govresearchgate.net

Quantitative Analysis of this compound in Biological Matrices in Preclinical Studies (e.g., plasma, cell lysates, culture media)

The quantitative analysis of this compound in biological matrices is essential for preclinical pharmacokinetic and pharmacodynamic studies. Due to the low concentrations of the drug typically present in these samples, highly sensitive and specific analytical methods are required. Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is the most common and reliable method for this purpose. sci-hub.senih.govresearchgate.net

These LC-MS/MS methods are validated to ensure linearity, sensitivity, specificity, recovery, accuracy, and precision. nih.govresearchgate.net Sample preparation is a critical step to remove interfering substances from the biological matrix. For plasma samples, this often involves solid-phase extraction (SPE) or liquid-liquid extraction. sci-hub.senih.govresearchgate.net

For the analysis of this compound in human plasma, a validated LC-MS/MS method has been established with a linear range of 0.02 to 2 ng/mL. nih.govresearchgate.net The lower limit of quantitation (LLOQ) for this method is 20 pg/mL, which is sensitive enough for pharmacokinetic studies. nih.govresearchgate.net Another developed method demonstrated a linear calibration curve for this compound in human plasma ranging from 9.5 to 1419 pg/ml. sci-hub.seresearchgate.net While these methods have been developed for human plasma, they are directly transferable to preclinical studies using plasma from animal models.

The principles of these LC-MS/MS assays can also be adapted for the quantification of this compound in other biological matrices such as cell lysates and cell culture media, which are relevant for in vitro preclinical studies. The sample preparation and validation parameters would need to be optimized for each specific matrix.

Interactive Data Table: Performance Characteristics of LC-MS/MS Methods for this compound Quantification in Human Plasma

ParameterMethod 1Method 2
Linear Range 0.02 - 2 ng/mL nih.govresearchgate.net9.5 - 1419 pg/mL sci-hub.seresearchgate.net
Lower Limit of Quantitation (LLOQ) 20 pg/mL nih.govresearchgate.netNot specified
Extraction Method Solid-Phase Extraction (OASIS HLB cartridge) nih.govresearchgate.netLiquid-Liquid Extraction (diethyl ether:chloroform) sci-hub.se
Internal Standard Indomethacin nih.govresearchgate.netMefenamic acid sci-hub.se
Mass Transition (this compound) m/z 397 > 269 nih.govresearchgate.netm/z 397.1 > 269.0 sci-hub.se

Receptor Binding Assays (e.g., radioligand binding, competitive displacement)

This compound is a potent agonist of the prostacyclin receptor (IP receptor). tocris.com Receptor binding assays are fundamental in characterizing the affinity and selectivity of this compound for its target receptor. These assays directly measure the interaction between a ligand (this compound) and a receptor.

Radioligand binding assays are a common method to determine the binding affinity of a compound. In this assay, a radiolabeled ligand with known high affinity for the receptor is used. The ability of an unlabeled compound, such as this compound, to compete with the radioligand for binding to the receptor is measured. The concentration of the unlabeled compound that inhibits 50% of the specific binding of the radioligand is known as the IC50 value. This value can then be used to calculate the binding affinity (Ki) of the compound for the receptor.

Competitive displacement assays are a type of radioligand binding assay. They are used to determine the binding affinity of a test compound by measuring its ability to displace a known radioligand from the receptor. These assays are crucial for understanding the potency of this compound at the IP receptor and for assessing its potential off-target binding to other prostanoid receptors, such as the EP4 receptor. nih.gov

While specific protocols for radioligand binding assays with this compound were not detailed in the provided search results, the principle of these assays is standard in pharmacology. The biological activity of this compound, such as its potent inhibition of ADP-induced platelet aggregation (pIC50 of 8.26), is a direct consequence of its binding to and activation of the IP receptor. tocris.com

Cellular and Molecular Assays for Signaling Pathway Analysis (e.g., FRET for cAMP/PKA, Western blot for protein expression, qPCR for mRNA)

To elucidate the mechanism of action of this compound, various cellular and molecular assays are employed to analyze its effects on intracellular signaling pathways.

FRET for cAMP/PKA: this compound, as a prostacyclin analogue, activates the IP receptor, which is coupled to Gs proteins and stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). sigmaaldrich.com Fluorescence Resonance Energy Transfer (FRET)-based sensors for cAMP and Protein Kinase A (PKA) are powerful tools to visualize and quantify these second messenger dynamics in real-time within living cells. nih.govnih.gov These genetically encoded sensors allow for high spatiotemporal resolution imaging of cAMP levels and PKA activity, providing direct evidence of the activation of this signaling pathway by this compound. nih.govnih.gov

Western Blot for Protein Expression: Western blotting is a widely used technique to detect and quantify the expression levels of specific proteins in cell or tissue lysates. In the context of this compound research, Western blotting has been used to investigate its effects on signaling pathways involved in conditions like cardiac fibrosis. For example, studies have shown that this compound can decrease the expression of Transforming Growth Factor-β (TGF-β) and the phosphorylation of Smad2, key components of a pro-fibrotic signaling pathway. nih.govplos.org

qPCR for mRNA: Quantitative Polymerase Chain Reaction (qPCR) is used to measure the amount of a specific mRNA molecule in a sample. This technique is valuable for determining how this compound modulates gene expression. For instance, qPCR has been used to demonstrate that this compound treatment can down-regulate the mRNA expression of collagen I in cardiac fibroblasts and restore the decreased expression of O2-sensitive voltage-gated potassium channels (Kv1.5, Kv1.2, Kv2.1) in experimental models of pulmonary hypertension. nih.govplos.orgfrontiersin.org

Interactive Data Table: Application of Cellular and Molecular Assays in this compound Research

AssayAnalyteApplication in this compound ResearchKey Findings
FRET cAMP/PKAReal-time imaging of second messenger signaling downstream of IP receptor activation. nih.govnih.govDemonstrates this compound-induced increases in intracellular cAMP and PKA activity.
Western Blot TGF-β, p-Smad2, Collagen IAnalysis of protein expression in signaling pathways related to fibrosis. nih.govplos.orgThis compound decreases TGF-β expression and Smad2 phosphorylation, and down-regulates collagen I protein expression. nih.govplos.org
qPCR TGF-β mRNA, Collagen I mRNA, Kv channel mRNAMeasurement of gene expression changes in response to this compound. nih.govplos.orgfrontiersin.orgThis compound decreases TGF-β and collagen I mRNA expression and restores Kv channel mRNA expression. nih.govplos.orgfrontiersin.org

In Vitro Models for Drug Interaction Studies

Assessing the potential for drug-drug interactions is a critical component of preclinical drug development. In vitro models are used to investigate whether this compound is a substrate, inhibitor, or inducer of drug-metabolizing enzymes and drug transporters.

Cytochrome P450 (CYP) Interaction Studies: The cytochrome P450 enzyme system is responsible for the metabolism of a vast number of drugs. In vitro studies using human liver microsomes and P450-expressing insect cell microsomes have been conducted to evaluate the drug-drug interaction potential of this compound mediated by these enzymes. researchgate.netjst.go.jp These studies have shown that this compound is only slightly metabolized by CYP2C8 and not by other major P450 isoforms. researchgate.netjst.go.jp Furthermore, this compound did not inhibit or induce major CYP isoforms at clinically relevant concentrations. researchgate.netjst.go.jp These findings suggest that this compound has a low potential for drug-drug interactions mediated by the cytochrome P450 system. researchgate.netjst.go.jp

Drug Transporter Interaction Studies: Drug transporters play a significant role in the absorption, distribution, and excretion of drugs. In vitro studies using cell lines that overexpress specific drug transporters have been used to identify which transporters are involved in the disposition of this compound. These studies have revealed that this compound is a substrate for several transporters, including P-glycoprotein (P-gp), Breast Cancer Resistance Protein (BCRP), Organic Anion Transporter 3 (OAT3), Organic Anion Transporting Polypeptide 1B1 (OATP1B1), OATP1B3, and Multidrug Resistance-Associated Protein 2 (MRP2). nih.gov This indicates that co-administration of drugs that are inhibitors or substrates of these transporters could potentially affect the pharmacokinetics of this compound. nih.gov

Interactive Data Table: Summary of In Vitro Drug Interaction Studies with this compound

Study TypeIn Vitro ModelKey Findings
CYP450 Metabolism P450-expressing insect cell microsomesSlightly metabolized by CYP2C8; not metabolized by other major P450 isoforms. researchgate.netjst.go.jp
CYP450 Inhibition Human liver microsomesDid not inhibit major CYP isoforms (CYP1A2, CYP2A6, CYP2C8, CYP2C9, CYP2C19, CYP2D6, and CYP3A4). researchgate.netjst.go.jp
CYP450 Induction Human hepatocytesDid not induce major CYP isoforms (CYP1A2, CYP2C9, CYP2C19, and CYP3A4). researchgate.netjst.go.jp
Drug Transporter Substrate Transporter-overexpressing cell linesSubstrate of P-gp, BCRP, OAT3, OATP1B1, OATP1B3, and MRP2. nih.gov

Advanced Research Directions and Emerging Areas for Beraprost Studies

Elucidating Novel Signaling Mechanisms and Fine-Tuning Molecular Targets

While Beraprost is primarily recognized as a prostacyclin (PGI2) agonist that binds to the prostacyclin receptor (IP receptor), leading to vasodilation and inhibition of platelet aggregation, emerging research is uncovering a more complex signaling profile. nih.govnih.gov Studies suggest that this compound's therapeutic effects may be mediated through a variety of molecular pathways, some of which are independent of the traditional IP receptor agonism.

One significant area of investigation is the cross-talk between this compound and other prostanoid receptors. Research has shown that this compound can interact with the prostaglandin (B15479496) E2 (PGE2) receptor subtype 4 (EP4). nih.gov This interaction is particularly relevant in the context of pulmonary hypertension, where reduced IP receptor expression is observed. nih.gov The ability of this compound to bind to the EP4 receptor suggests a compensatory mechanism that contributes to its therapeutic efficacy. nih.govfrontiersin.org

Furthermore, this compound has been found to influence the expression and activity of oxygen-sensitive voltage-gated potassium (Kv) channels. nih.gov In preclinical models of pulmonary hypertension, the expression and activity of these channels are reduced, and this compound treatment has been shown to reverse these changes, partly through its interaction with the EP4 receptor. nih.gov

Beyond receptor-level interactions, research has delved into the downstream signaling cascades affected by this compound. Studies have demonstrated that this compound can modulate the transforming growth factor-β (TGF-β)-Smad signaling pathway, which is implicated in cardiac fibrosis. nih.govplos.org By increasing the phosphorylation of cAMP response element-binding protein (CREB), this compound can interfere with the binding of Smad2 to its co-activator, CREB-binding protein (CBP), thereby inhibiting fibrotic gene transcription. nih.govplos.org

Another novel mechanism involves the peroxisome proliferator-activated receptor-delta (PPARδ). Research has indicated that the vasoprotective effects of this compound are linked to the upregulation of PPARδ and inducible nitric oxide synthase (iNOS) expression in vascular smooth muscle cells. nih.gov This pathway appears to contribute to the antiproliferative action of this compound. nih.gov

Exploration of Isomeric Specificity and Potency Beyond Esuthis compound (B1248030)

This compound is a racemic mixture of four stereoisomers. nih.gov The single isomer, this compound-314d, also known as Esuthis compound, has been identified as the most pharmacologically active component. nih.govucl.ac.uk Preclinical studies have highlighted the significant differences in potency and efficacy between Esuthis compound and the racemic mixture.

In functional assays, Esuthis compound has demonstrated substantially greater potency as a prostanoid IP receptor agonist compared to the this compound mixture. nih.gov For instance, in HEK-293 cells expressing the human IP receptor, Esuthis compound was found to be 26-fold more potent at increasing cyclic AMP (cAMP) levels than this compound. nih.govucl.ac.uk Similarly, in pulmonary arterial smooth muscle cells from patients with pulmonary hypertension, Esuthis compound was 40-fold more potent than this compound at inhibiting cell proliferation. nih.govucl.ac.uk

The enhanced potency of Esuthis compound is also observed in its effects on vascular tone. It has been shown to relax rat pulmonary arteries with a 5-fold greater potency than this compound. nih.gov Interestingly, at high concentrations, Esuthis compound can cause EP3 receptor-dependent vasoconstriction, although this effect is 50% lower compared to that of this compound. nih.gov

Comparative Potency of Esuthis compound vs. This compound nih.govucl.ac.uk
AssayEsuthis compound (EC50)This compound (EC50)Fold Potency Increase (Esuthis compound)
cAMP Generation (HEK-293-IP cells)0.4 nM10.4 nM26-fold
Inhibition of Cell Proliferation (PAH PASMCs)3 nM120 nM40-fold
Relaxation of Rat Pulmonary Arteries--5-fold

Development of Advanced Delivery Systems for Targeted Preclinical Research (e.g., nanoparticles)

To enhance the therapeutic efficacy and reduce the dosing frequency of this compound, researchers are exploring advanced drug delivery systems, with a particular focus on nanoparticle-based carriers. nih.gov These systems offer the potential for sustained release and targeted delivery to specific tissues, thereby improving the drug's pharmacokinetic profile and minimizing systemic side effects. mdpi.comnih.gov

One promising approach involves the encapsulation of this compound sodium (BPS) into biodegradable nanoparticles. nih.gov In preclinical studies, BPS-encapsulated nanoparticles (BPS-NP) have demonstrated sustained release profiles in vitro and prolonged circulation times in vivo. nih.govelsevierpure.com These nanoparticles, prepared from materials like poly(lactic acid) and monomethoxy poly(ethyleneglycol)-poly(lactide) block copolymer, have shown the ability to accumulate in damaged pulmonary arteries. nih.gov

In animal models of pulmonary arterial hypertension, intravenous administration of BPS-NP once a week has been shown to be as effective as daily oral administration of BPS in preventing pulmonary arterial remodeling and right ventricular hypertrophy. nih.govelsevierpure.com This suggests that nanoparticle-based delivery systems could significantly reduce the frequency of administration, improving patient compliance and quality of life. nih.gov

The use of nanoparticles also opens up possibilities for active targeting by functionalizing the nanoparticle surface with ligands or antibodies that recognize specific cell surface receptors in the target tissue. mdpi.com This approach could further enhance the therapeutic index of this compound by concentrating the drug at the site of action. pharmtech.com

Investigation of this compound's Role in Specific Organ Systems Beyond Vascular Health (e.g., renal, hepatic, neurological protection in preclinical models)

While this compound's effects on the vascular system are well-documented, a growing body of preclinical evidence suggests that its therapeutic benefits may extend to other organ systems, including the kidneys, liver, and nervous system. nih.gov

Renal Protection:

In preclinical models of kidney disease, this compound has demonstrated significant renoprotective effects. nih.govnih.gov It has been shown to improve renal microcirculation, reduce proteinuria, and slow the progression of chronic kidney disease. nih.govnih.gov In a mouse model of spontaneous nephrotic syndrome, this compound administration improved intestinal microcirculation and barrier function, which are often compromised in renal failure. researchgate.net These effects were associated with an amelioration of the imbalance between reactive oxygen species (ROS) and nitric oxide (NO). researchgate.net

Hepatic and Neurological Protection:

The anti-inflammatory and cytoprotective properties of this compound suggest its potential for protecting the liver and nervous system from various insults. researchgate.net For instance, its ability to inhibit the production of inflammatory cytokines could be beneficial in conditions characterized by neuroinflammation. researchgate.net Further preclinical studies are needed to fully elucidate the mechanisms of this compound-mediated protection in these organ systems.

Preclinical Protective Effects of this compound in Various Organ Systems
Organ SystemPreclinical ModelObserved Protective EffectsPotential Mechanisms
RenalSpontaneous nephrotic syndrome (ICGN mice) researchgate.netImproved intestinal microcirculation and barrier function, reduced proteinuria. researchgate.netAmelioration of ROS/NO imbalance. researchgate.net
PulmonaryCigarette smoke extract-induced emphysema nih.govAttenuation of alveolar enlargement and pulmonary parenchymal destruction. nih.govInhibition of apoptosis, reduction of proinflammatory cytokines, and normalized oxidant activity. nih.gov

Application of Systems Biology and Omics Approaches to this compound Research

The application of systems biology and "omics" technologies, such as genomics, proteomics, and metabolomics, holds immense potential for deepening our understanding of this compound's complex mechanism of action. These approaches can provide a holistic view of the molecular changes induced by this compound, leading to the identification of novel therapeutic targets and biomarkers of drug response.

By analyzing global changes in gene expression (transcriptomics) and protein levels (proteomics) in cells or tissues treated with this compound, researchers can identify entire pathways and networks that are modulated by the drug. This can help to uncover previously unknown mechanisms of action and identify potential off-target effects.

Metabolomics, the study of small molecule metabolites, can provide insights into the metabolic alterations induced by this compound. This information can be used to understand the drug's impact on cellular energy metabolism and other key metabolic processes.

Integrating data from these different omics platforms can provide a comprehensive picture of this compound's effects at the molecular level, facilitating a more rational approach to drug development and personalized medicine.

Design of Next-Generation Prostacyclin Analogs Based on this compound's Structure and Activity

The knowledge gained from structure-activity relationship (SAR) studies of this compound and its isomers is crucial for the design of next-generation prostacyclin analogs with improved pharmacological properties. mdpi.commdpi.com By systematically modifying the chemical structure of this compound and evaluating the effects of these modifications on its biological activity, researchers can identify key structural features that are essential for its therapeutic effects.

The discovery that Esuthis compound is significantly more potent than the other isomers provides a clear direction for the development of new drugs. nih.gov Future research will likely focus on synthesizing and evaluating analogs of Esuthis compound with modifications aimed at further enhancing its potency, selectivity, and pharmacokinetic profile.

Computational modeling and molecular docking studies can be used to predict how different structural modifications will affect the binding of the drug to its target receptors. This in silico approach can help to streamline the drug design process by prioritizing the synthesis of the most promising candidates.

The ultimate goal is to develop novel prostacyclin analogs that offer superior efficacy, a better safety profile, and a more convenient dosing regimen compared to existing therapies.

Further Preclinical Comparative Effectiveness Studies

To better define the therapeutic niche of this compound and its analogs, further preclinical comparative effectiveness studies are needed. These studies should compare the efficacy and safety of this compound with other prostacyclin analogs, such as iloprost (B1671730) and treprostinil (B120252), as well as with drugs from other classes that are used to treat similar conditions. nih.gov

In a canine model of vasoconstrictive pulmonary hypertension, this compound was found to be more selective for the pulmonary circulation compared to prostaglandin E1, nitroglycerin, and nifedipine (B1678770). nih.gov This suggests that this compound may have a more favorable side effect profile in the treatment of pulmonary hypertension. nih.gov

Future preclinical studies should employ a variety of animal models that accurately reflect the pathophysiology of human diseases. These studies should also incorporate a range of outcome measures, including hemodynamic parameters, histological analysis, and functional assessments, to provide a comprehensive comparison of the different therapeutic agents.

The results of these studies will be invaluable for guiding the design of future clinical trials and for informing clinical decision-making.

Q & A

Basic Research: What are the primary pharmacodynamic mechanisms of Beraprost, and how do they influence experimental design in preclinical studies?

This compound, a prostacyclin (PGI₂) analog, exerts vasodilatory, antiplatelet, and cytoprotective effects via binding to IP receptors, which activate adenylate cyclase and elevate intracellular cAMP . Key mechanisms include:

  • Vascular Smooth Muscle Relaxation : Mediated by Ca²⁺ influx inhibition, reducing vascular resistance.
  • Antiplatelet Activity : Inhibits aggregation induced by ADP, collagen, and epinephrine (IC₅₀ 0.2–0.5×PGI₂ potency) .
  • Anti-inflammatory Effects : Suppresses cytokines (IL-1, IL-6, TNF-α) and cytotoxic oxygen metabolites in macrophages .
    Methodological Considerations : Preclinical studies should quantify cAMP levels, platelet aggregation assays (e.g., turbidimetric methods), and cytokine profiling in relevant cell lines to isolate mechanism-specific effects.

Basic Research: How do this compound’s pharmacokinetic properties affect dosing regimens in animal models and human trials?

This compound exhibits rapid absorption (Tₘₐₓ: 30–60 minutes) and short half-life (~1 hour), necessitating multiple daily doses. Key PK parameters:

  • Bioavailability : ~53–345 ng/L Cₘₐₓ after oral administration in humans .
  • Metabolism : Hepatic CYP2C8/9-mediated conversion to active metabolite this compound-315 .
  • Excretion : Primarily fecal (73–82%) and renal (13–15%) .
    Methodological Considerations : In animal models, staggered dosing or sustained-release formulations mitigate rapid clearance. Human trials should incorporate trough plasma monitoring to ensure therapeutic levels, especially in renal/hepatic impairment subgroups .

Advanced Research: How can researchers reconcile contradictory efficacy data from clinical trials on this compound in intermittent claudication?

Early trials (e.g., BERCI study, n=422) reported improved pain-free walking distance (81.5% vs. 52.5% placebo, p<0.01), but a Phase III trial (n≈750) failed to confirm benefits . Potential explanations:

  • Patient Stratification : Differences in disease severity (e.g., Fontaine stage) or comorbidities (e.g., diabetes).
  • Endpoint Variability : Use of subjective metrics (e.g., patient-reported pain) vs. objective measures (e.g., ankle-brachial index).
    Methodological Solutions : Conduct meta-analyses (e.g., pooling data from 4,477 patients ) and adopt standardized endpoints like maximum walking distance (MWD) adjusted for baseline characteristics.

Advanced Research: What are the challenges in optimizing enantioselective synthesis of this compound, and how can they be addressed?

This compound’s stereochemical complexity (four chiral centers) complicates synthesis. Key hurdles:

  • Catalytic Asymmetry : Kobayashi et al. (2015) achieved enantioselective synthesis using organocatalysts, but yields were suboptimal (e.g., 65% ee for key intermediates) .
  • Purification : HPLC or chiral column chromatography is required to isolate active enantiomers.
    Methodological Solutions : Employ dynamic kinetic resolution or asymmetric hydrogenation to enhance stereocontrol. Validate purity via NMR and X-ray crystallography .

Advanced Research: Why do studies report conflicting anti-inflammatory vs. pro-inflammatory effects of this compound in different disease models?

While this compound inhibits alveolar macrophage cytokines (IL-1, TNF-α) , it paradoxically increases prostaglandin-E₂ in renal tissues, exacerbating inflammation in some models .
Methodological Insights : Context-dependent effects may arise from tissue-specific receptor expression (e.g., IP vs. EP receptor dominance). Researchers should profile receptor distribution in target tissues and use selective antagonists (e.g., RO1138452 for IP receptors) to isolate pathways.

Advanced Research: What translational challenges arise when extrapolating this compound’s hemodynamic effects from feline models to humans?

In cats, this compound reduced pulmonary arterial pressure but showed interspecies PK variability (e.g., fecal excretion predominance vs. human renal excretion) .
Methodological Recommendations : Use allometric scaling to adjust doses and validate biomarkers (e.g., plasma aldosterone) across species. Incorporate washout periods in crossover designs to avoid carryover effects .

Advanced Research: How do CYP2C8/9 polymorphisms impact this compound’s metabolic efficacy, and how should this inform clinical trial design?

CYP2C8/9 genetic variants alter this compound-315 formation rates, affecting drug exposure. For example, CYP2C8 rs11572103 reduces metabolic activity by 30% .
Methodological Solutions : Pre-screen participants for CYP genotypes and stratify cohorts. Use population PK modeling to individualize dosing.

Advanced Research: What are optimal endpoints for evaluating this compound in pulmonary arterial hypertension (PAH) given mixed trial outcomes?

Early PAH trials (n=11–12) reported improved cardiac output but lacked statistical power .
Methodological Framework :

  • Primary Endpoints : 6-minute walk distance (6MWD) and WHO functional class.
  • Secondary Biomarkers : NT-proBNP levels and right ventricular systolic pressure (RVSP) via echocardiography.
  • Trial Design : Adaptive designs with interim futility analyses to optimize resource allocation.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Beraprost
Reactant of Route 2
Beraprost

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.